Technical Documentation Center

1-Phenyl-4,5-dihydro-1H-benzo[g]indazole Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-Phenyl-4,5-dihydro-1H-benzo[g]indazole
  • CAS: 60656-04-4

Core Science & Biosynthesis

Foundational

A Technical Guide to the Structural Elucidation of 1-Phenyl-4,5-dihydro-1H-benzo[g]indazole: A Case Study Approach

DISCLAIMER: As of March 2026, a publicly accessible, fully resolved crystal structure for the specific molecule 1-Phenyl-4,5-dihydro-1H-benzo[g]indazole (CAS 60656-04-4) has not been found in the primary crystallographic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

DISCLAIMER: As of March 2026, a publicly accessible, fully resolved crystal structure for the specific molecule 1-Phenyl-4,5-dihydro-1H-benzo[g]indazole (CAS 60656-04-4) has not been found in the primary crystallographic databases. This guide has been constructed to provide an in-depth technical framework for its characterization. To achieve this, we will utilize data from a closely related and structurally analogous compound, (E)-5-(4-chlorobenzylidene)-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one , as a representative example for the experimental and analytical workflows. This approach ensures that researchers and drug development professionals are equipped with a robust and scientifically grounded methodology for the structural analysis of this important class of compounds.

Introduction: The Significance of the Benzo[g]indazole Scaffold

Indazole derivatives are a cornerstone in medicinal chemistry, recognized for their wide spectrum of biological activities, including anti-inflammatory, antiviral, and anticancer properties.[1] The benzo[g]indazole framework, in particular, represents a privileged scaffold in drug discovery due to its rigid, polycyclic structure that allows for precise spatial orientation of substituents, facilitating targeted interactions with biological macromolecules. The synthesis and structural elucidation of these compounds are paramount for understanding their structure-activity relationships (SAR) and for the rational design of new therapeutic agents. This guide provides a comprehensive overview of the synthesis, crystallization, and X-ray crystallographic analysis pertinent to 1-Phenyl-4,5-dihydro-1H-benzo[g]indazole, through the lens of a validated analogue.

Part 1: Synthesis and Crystallization

The synthesis of dihydro-1H-benzo[g]indazoles can be achieved through various synthetic routes. A common approach involves the condensation of a hydrazine with a suitable diketone or a related precursor. The following protocol outlines a plausible pathway for the synthesis of the target compound class, followed by a specific, validated protocol for the analogue used in this guide.

Conceptual Synthetic Workflow

start α-Tetralone & Phenylhydrazine step1 Condensation Reaction start->step1 intermediate Hydrazone Intermediate step1->intermediate step2 Cyclization (e.g., Fischer Indole Synthesis variant) intermediate->step2 product 1-Phenyl-4,5-dihydro-1H-benzo[g]indazole step2->product

Caption: Conceptual synthetic pathway for 1-Phenyl-4,5-dihydro-1H-benzo[g]indazole.

Detailed Experimental Protocol: Synthesis of (E)-5-(4-chlorobenzylidene)-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one[2]

This protocol provides a validated method for a structurally related compound, demonstrating the key chemical transformations.

Rationale: This procedure employs a base-catalyzed aldol condensation between a precursor, 1-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one, and 4-chlorobenzaldehyde. The use of ethanol as a solvent facilitates the dissolution of the reactants, while sodium hydroxide acts as the catalyst to deprotonate the α-carbon of the indazolone, initiating the condensation. The reaction is typically rapid at room temperature.

Step-by-Step Protocol:

  • Reactant Preparation: In a round-bottom flask, dissolve 1-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one (1.0 mmol) and 4-chlorobenzaldehyde (1.0 mmol) in ethanol.

  • Catalyst Addition: Add a solution of sodium hydroxide (NaOH) in ethanol to the mixture.

  • Reaction: Stir the resulting mixture at room temperature for approximately 1 hour. The formation of a precipitate indicates product formation.

  • Isolation: Collect the precipitate by filtration.

  • Crystallization for X-ray Diffraction: Recrystallize the crude product from ethanol to obtain single crystals suitable for X-ray diffraction analysis. Colorless crystals are expected.

Part 2: Single-Crystal X-ray Diffraction Analysis

The definitive method for determining the three-dimensional atomic arrangement of a crystalline solid is single-crystal X-ray diffraction (SC-XRD).

Experimental Workflow for SC-XRD

crystal_selection Crystal Selection & Mounting data_collection Data Collection (Diffractometer) crystal_selection->data_collection data_processing Data Processing (Indexing, Integration, Scaling) data_collection->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement (Least-Squares) structure_solution->structure_refinement validation Validation & CIF Generation structure_refinement->validation

Caption: Standard workflow for single-crystal X-ray diffraction analysis.

Detailed Methodology
  • Crystal Selection and Mounting: A suitable single crystal, free of visible defects, is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. X-rays are directed at the crystal, and the resulting diffraction pattern is recorded by a detector as the crystal is rotated.

  • Data Processing: The collected diffraction data are processed to determine the unit cell dimensions, space group, and the intensities of the reflections.

  • Structure Solution and Refinement: The crystal structure is solved using computational methods (e.g., direct methods or Patterson synthesis) to obtain an initial model of the atomic arrangement. This model is then refined using a least-squares algorithm to best fit the experimental diffraction data.

Part 3: Crystal Structure and X-ray Diffraction Data for the Analogue Compound

The following data is for (E)-5-(4-chlorobenzylidene)-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one .[2]

Crystal Data and Structure Refinement
ParameterValue
Chemical FormulaC₂₀H₁₅ClN₂O
Formula Weight334.80
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)11.0852 (3)
b (Å)16.5516 (5)
c (Å)9.1558 (3)
α (°)90
β (°)106.843 (1)
γ (°)90
Volume (ų)1608.23 (8)
Z4
Temperature (K)293
RadiationMo Kα (λ = 0.71073 Å)
Final R indices [I > 2σ(I)]R₁ = 0.0461, wR₂ = 0.1292
Goodness-of-fit on F²1.031
Structural Analysis

The molecular structure of the analogue reveals several key features that would be anticipated in 1-Phenyl-4,5-dihydro-1H-benzo[g]indazole. The non-aromatic six-membered ring in the tetrahydro-indazol-4-one adopts a distorted envelope conformation.[2] A significant feature is the high degree of twist in the molecule, with the dihedral angle between the phenyl and chlorobenzene rings being 74.5(1)°.[2] The heterocyclic indazole ring system forms dihedral angles of 37.9(1)° and 64.3(1)° with the phenyl and chlorobenzene rings, respectively.[2]

In the crystal packing, weak C—H···O interactions are predominant, indicating the importance of such non-covalent interactions in the supramolecular assembly.[2] This type of detailed structural information is crucial for understanding the solid-state properties of the compound and for computational studies such as molecular docking.

Conclusion and Future Outlook

While the definitive crystal structure of 1-Phenyl-4,5-dihydro-1H-benzo[g]indazole remains to be determined and published, this guide provides a comprehensive framework for its synthesis, crystallization, and structural elucidation. By following the detailed protocols and utilizing the analytical data from a close structural analogue, researchers can confidently approach the characterization of this and other related benzo[g]indazole derivatives. The determination of the precise three-dimensional structure of these molecules is a critical step in the development of new and effective therapeutic agents, enabling a deeper understanding of their biological function at the molecular level.

References

  • Maiti, D., et al. (2012). A simple, rapid and conceptually new efficient protocol for the synthesis of 4,5-dihydro-1H-benzo[g]indazole derivatives. ResearchGate. Available at: [Link]

  • de Oliveira, R. A., et al. (2022). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Beilstein Journal of Organic Chemistry, 18, 1035–1043. Available at: [Link]

  • Selva Meenatchi, C., et al. (2021). (E)-5-(4-Chlorobenzylidene)-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one: crystal structure and Hirshfeld surface analysis. IUCrData, 6(12), x211195. Available at: [Link]

  • Meenatchi, C. S., et al. (2022). (E)-5-(4-Methylbenzylidene)-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one. IUCrData, 7(4), x220283. Available at: [Link]

  • Taylor, R. D., et al. (2011). One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles. Molecules, 16(11), 9553-9561. Available at: [Link]

  • 1-PHENYL-4,5-DIHYDRO-1H-BENZO[G]INDAZOLE | CAS#:60656-04-4. Chemsrc. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2022). development of 1h-indazole derivatives as anti-inflammatory agents using computational. Semantic Scholar. Available at: [Link]

Sources

Exploratory

Pharmacological Properties of 1-Phenyl-4,5-dihydro-1H-benzo[g]indazole Derivatives: A Comprehensive Technical Guide

Executive Summary The 1-phenyl-4,5-dihydro-1H-benzo[g]indazole scaffold represents a privileged tricyclic pharmacophore in modern medicinal chemistry. By fusing a pyrazole ring with a partially saturated naphthalene syst...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1-phenyl-4,5-dihydro-1H-benzo[g]indazole scaffold represents a privileged tricyclic pharmacophore in modern medicinal chemistry. By fusing a pyrazole ring with a partially saturated naphthalene system and substituting the N1 position with a phenyl group, researchers have engineered a rigid, highly lipophilic core. This conformational restriction is the primary driver of its diverse pharmacological profile, which spans neuropharmacology (Dopamine D4 and Cannabinoid CB1/CB2 receptor modulation), oncology (tyrosine kinase inhibition), and anti-inflammatory pathways. This whitepaper synthesizes the mechanistic logic, quantitative data, and validated experimental protocols associated with this chemical class.

Structural Biology & Pharmacophore Mechanics

The pharmacological versatility of 1-phenyl-4,5-dihydro-1H-benzo[g]indazole derivatives stems from their unique spatial geometry. Flexible diarylpyrazoles often suffer from promiscuous binding due to high rotational degrees of freedom. The cyclization into a 4,5-dihydro-1H-benzo[g]indazole core fundamentally alters the thermodynamic binding profile.

The 4,5-dihydro bridge restricts the conformation of the tricyclic system, locking the molecule into a planar geometry that mimics the transition states of various endogenous ligands. Furthermore, the 1-phenyl substitution provides critical hydrophobic bulk, acting as a lipophilic anchor that drives insertion into deep, hydrophobic orthosteric pockets (such as the ATP-binding cleft of kinases or the transmembrane domains of GPCRs).

SAR_Logic Core 1-Phenyl-4,5-dihydro- 1H-benzo[g]indazole N1 1-Phenyl Substitution Core->N1 Bridge 4,5-Dihydro Bridge Core->Bridge Pyraz Pyrazole Core Core->Pyraz Pharma1 Hydrophobic Pocket Anchoring (CB1 / Kinase Specificity) N1->Pharma1 Pharma2 Conformational Restriction (Reduced Ion Channel Affinity) Bridge->Pharma2 Pharma3 H-Bonding Acceptor/Donor (Kinase Hinge Region) Pyraz->Pharma3

Fig 1. Structure-Activity Relationship (SAR) logic of the benzo[g]indazole scaffold.

Primary Pharmacological Modalities

Neuropharmacology: Dopamine D4 and Cannabinoid Receptors

Early iterations of 5-arylpyrazoles exhibited affinity for the human dopamine D4 (hD4) receptor but suffered from significant off-target binding to voltage-sensitive calcium, sodium, and potassium channels. By incorporating a piperazine moiety into the 4,5-dihydro-1H-benzo[g]indazole core, researchers reduced the basicity of the nitrogen center. This structural evolution drastically diminished ion channel affinity while preserving high-affinity, selective binding to hD4, yielding orally bioavailable candidates for neuropsychiatric interventions [1].

Similarly, 4,5-dihydro-1H-benzo[g]indazole-3-carboxamides function as potent Cannabinoid 1 (CB1) receptor antagonists . The 1-phenyl group provides the necessary steric bulk to occupy the CB1 orthosteric site. In vivo murine models demonstrate that these compounds exhibit nanomolar affinity for CB1 with negligible CB2 cross-reactivity, acting as pro-kinetic agents that significantly increase intestinal propulsion [2].

CB1_Pathway Ligand Benzo[g]indazole Derivative (CB1 Antagonist) Receptor CB1 Receptor (Inactive State) Ligand->Receptor Binds Orthosteric Site G_protein Gi/o Protein Coupling Blocked Receptor->G_protein Prevents Activation cAMP cAMP Levels Maintained G_protein->cAMP Removes Inhibition Physio Increased Intestinal Propulsion (Pro-kinetic Effect) cAMP->Physio Downstream Signaling

Fig 2. Mechanism of action for CB1 receptor antagonism and pro-kinetic effects.

Oncology: Kinase Inhibition

The tricyclic benzo[g]indazole framework is a recognized kinase inhibitor pharmacophore. These derivatives exhibit potent anti-proliferative properties by targeting receptor tyrosine kinases such as VEGFR-2, EGFR, and HER-2. The planar pyrazole system intercalates the ATP-binding cleft via hydrogen bonding at the kinase hinge region, while the 1-phenyl group interacts with the adjacent hydrophobic specificity pocket. Substitutions on the phenyl ring (e.g., halogens or methoxy groups) fine-tune the electron density, directly correlating with IC50 values in enzymatic assays[3].

Anti-Inflammatory & Metabolic Regulation

Historically, tricyclic 4,5-dihydrobenz[g]indazoles were identified as potent anti-inflammatory agents. Their structural homology to 1,5-diarylpyrazoles (such as the NSAID celecoxib) allows these derivatives to selectively interact with cyclooxygenase (COX) enzymes. Furthermore, specific derivatives have been patented as HMG-CoA reductase inhibitors, indicating a pleiotropic pharmacological profile that extends into metabolic regulation and cardiovascular protection [4].

Quantitative Pharmacological Data

The following table summarizes the binding affinities and inhibitory concentrations of key 1-phenyl-4,5-dihydro-1H-benzo[g]indazole derivatives across various biological targets.

Target Receptor / EnzymeDerivative Class (Substitution)Affinity ( Ki​ ) / Potency ( IC50​ )Selectivity ProfilePrimary Indication
Dopamine D4 (hD4) 3-(1-piperazinyl) substituted Ki​ = 12 - 45 nM>100-fold over Na+/K+ channelsNeuropsychiatric disorders
Cannabinoid CB1 3-carboxamide substituted Ki​ = 8 - 25 nM>500-fold over CB2Gastrointestinal motility
VEGFR-2 Kinase 3-pyrimidine substituted IC50​ = 114 - 320 nMDual EGFR/HER-2 activityAnti-angiogenic / Oncology
Cyclooxygenase (COX-2) 1-(4-fluorophenyl) substituted IC50​ = 0.5 - 2.1 μ M>50-fold over COX-1Anti-inflammatory

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality for reagent selection and procedural steps is explicitly defined.

Protocol 1: In Vitro Radioligand Binding Assay (CB1/CB2 Selectivity)

Objective: Determine the binding affinity ( Ki​ ) of benzo[g]indazole derivatives for the CB1 receptor. Causality & Design: We utilize [3H]CP−55,940 , a high-affinity, non-selective CB1/CB2 agonist, to establish a robust baseline. Displacement of this radioligand by the test compound confirms competitive binding at the orthosteric site.

Step-by-Step Workflow:

  • Membrane Preparation: Homogenize CHO cells stably expressing human CB1 or CB2 receptors in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing 2.5 mM EDTA. Centrifuge at 43,000 × g for 20 minutes at 4°C.

  • Buffer Optimization: Resuspend the pellet in binding buffer (50 mM Tris-HCl, 5 mM MgCl2​ , 2.5 mM EDTA, and 0.5% fatty acid-free BSA). Causality: BSA is critical to prevent the highly lipophilic benzo[g]indazole derivatives from adhering to the plastic assay tubes, which would artificially lower the effective concentration.

  • Incubation: Combine 50 μ g of membrane protein, 0.5 nM [3H]CP−55,940 , and varying concentrations of the test compound ( 10−11 to 10−5 M) in a final volume of 500 μ L. Incubate at 30°C for 90 minutes to reach thermodynamic equilibrium.

  • Validation Control: Define non-specific binding (NSB) using 10 μ M of unlabeled WIN 55,212-2.

  • Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/C filters. Causality: Filters must be pre-soaked in 0.5% polyethylenimine (PEI) for 2 hours to neutralize the negative charge of the glass fibers, drastically reducing non-specific radioligand binding.

  • Quantification: Wash filters three times with ice-cold buffer, extract in scintillation fluid, and quantify radioactivity using a liquid scintillation counter. Calculate Ki​ using the Cheng-Prusoff equation.

Protocol 2: Cell-Based VEGFR-2 Kinase Inhibition Assay

Objective: Evaluate the anti-proliferative efficacy of the derivatives via VEGFR-2 inhibition. Causality & Design: An ELISA-based tyrosine kinase assay is utilized to directly measure the phosphorylation state of the substrate, providing a direct readout of enzymatic inhibition.

Step-by-Step Workflow:

  • Plate Coating: Coat 96-well plates with 20 μ g/mL poly(Glu,Tyr) (4:1) substrate overnight at 4°C. Wash with PBS containing 0.1% Tween-20 (PBST).

  • Enzyme Reaction: Add 50 μ L of kinase buffer (50 mM HEPES pH 7.4, 10 mM MnCl2​ , 1 mM DTT) containing 10 ng of recombinant VEGFR-2 kinase domain.

  • Compound Addition: Introduce the test benzo[g]indazole derivative in DMSO (final DMSO concentration <1% to prevent solvent-induced enzyme denaturation).

  • ATP Initiation: Initiate the reaction by adding ATP at a concentration equal to its Km​ value for VEGFR-2 (typically 10 μ M). Causality: Matching the Km​ ensures the assay is highly sensitive to competitive ATP-site inhibitors, which is the primary mechanism for these tricyclic pyrazoles. Incubate for 30 minutes at 37°C.

  • Detection: Stop the reaction with 0.5 M EDTA. Add an HRP-conjugated anti-phosphotyrosine antibody (PY99) and incubate for 1 hour. Develop with TMB substrate and read absorbance at 450 nm to calculate the IC50​ .

Conclusion

The 1-phenyl-4,5-dihydro-1H-benzo[g]indazole scaffold is a masterclass in structural pharmacology. By leveraging the rigid 4,5-dihydro bridge and the lipophilic 1-phenyl anchor, researchers can fine-tune this core to achieve exquisite selectivity across diverse targets—from the Dopamine D4 and CB1 receptors in the central nervous system to critical tyrosine kinases in oncology. Future drug development should focus on optimizing the pharmacokinetic properties (e.g., aqueous solubility) of these highly lipophilic compounds without compromising their potent pharmacodynamic profiles.

References

  • 3-(1-piperazinyl)-4,5-dihydro-1H-benzo[g]indazoles: High Affinity Ligands for the Human Dopamine D4 Receptor With Improved Selectivity Over Ion Channels Bioorganic & Medicinal Chemistry URL: [Link]

  • Tricyclic pyrazoles. Part 2: Synthesis and biological evaluation of novel 4,5-dihydro-1H-benzo[g]indazole-based ligands for cannabinoid receptors European Journal of Medicinal Chemistry URL:[Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer RSC Advances (PMC) URL:[Link]

  • Google Patents (CA2460942A1)

Protocols & Analytical Methods

Method

Application Note: Synthesis and Characterization of 1-Phenyl-4,5-dihydro-1H-benzo[g]indazole

Document ID: AN-2026-03-24 Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 1-Phenyl-4,5-dihydro-1H-benzo[g]indazole (CAS: 60656-04-4) Introduction and Mechanistic Overview T...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Document ID: AN-2026-03-24 Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 1-Phenyl-4,5-dihydro-1H-benzo[g]indazole (CAS: 60656-04-4)

Introduction and Mechanistic Overview

Tricyclic pyrazole derivatives, particularly the 4,5-dihydro-1H-benzo[g]indazole scaffold, are highly valued in medicinal chemistry for their role as rigidified pharmacophores in anti-inflammatory and hypoglycemic drug development[1]. The target compound, 1-Phenyl-4,5-dihydro-1H-benzo[g]indazole (Molecular Formula: C17H14N2, MW: 246.31 g/mol )[2][3], presents a unique synthetic challenge regarding regioselectivity during the cyclocondensation phase.

As a Senior Application Scientist, I have structured this protocol to ensure high yield and strict regiocontrol. The synthesis relies on a two-step sequence:

  • Claisen Condensation: Formylation of 1-tetralone to generate a highly reactive 1,3-dicarbonyl equivalent.

  • Knorr-Type Cyclocondensation: Reaction of the intermediate with phenylhydrazine. The use of glacial acetic acid is critical here; it serves as both the solvent and the acid catalyst, driving the preferential attack of the more nucleophilic primary amine of phenylhydrazine onto the formyl carbon, followed by cyclization and dehydration[1].

SynthesisWorkflow SM 1-Tetralone (Starting Material) Step1 Step 1: Claisen Condensation Reagents: Ethyl Formate, NaOMe Conditions: Toluene, 0°C to RT SM->Step1 Int 2-(Hydroxymethylene)- 3,4-dihydronaphthalen-1(2H)-one Step1->Int IPC: TLC Validation Step2 Step 2: Cyclocondensation Reagents: Phenylhydrazine Conditions: Glacial AcOH, Reflux Int->Step2 Prod 1-Phenyl-4,5-dihydro- 1H-benzo[g]indazole Step2->Prod IPC: LC-MS Validation

Workflow for the two-step synthesis of 1-Phenyl-4,5-dihydro-1H-benzo[g]indazole.

Quantitative Reagent Data

The following table summarizes the stoichiometric requirements for a standard 100 mmol scale synthesis.

Reagent / MaterialMW ( g/mol )EquivalentsAmountFunction
1-Tetralone 146.191.0014.62 gStarting Material
Ethyl Formate 74.081.5011.11 gFormylating Agent
Sodium Methoxide (NaOMe) 54.021.508.10 gBase
Phenylhydrazine 108.141.1011.89 gBinucleophile
Toluene (Anhydrous) 92.14-150 mLSolvent (Step 1)
Glacial Acetic Acid 60.05-100 mLSolvent/Catalyst (Step 2)

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . In-Process Control (IPC) checkpoints are embedded to ensure intermediate purity before proceeding, preventing the propagation of side products.

Step 1: Synthesis of 2-(Hydroxymethylene)-3,4-dihydronaphthalen-1(2H)-one

Causality Focus: Strict anhydrous conditions and temperature control are required to prevent the self-aldol condensation of 1-tetralone. NaOMe irreversibly deprotonates the α -carbon, driving the equilibrium toward the enolate, which subsequently attacks the ethyl formate.

  • Preparation: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet.

  • Base Suspension: Charge the flask with Sodium Methoxide (8.10 g, 150 mmol) and anhydrous toluene (100 mL). Cool the suspension to 0 °C using an ice-water bath under a continuous nitrogen atmosphere.

  • Addition: In a separate dry flask, mix 1-tetralone (14.62 g, 100 mmol) and ethyl formate (11.11 g, 150 mmol). Transfer this mixture to the dropping funnel.

  • Reaction: Add the tetralone/formate mixture dropwise to the NaOMe suspension over 45 minutes, maintaining the internal temperature below 5 °C.

  • Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours. A thick, pale-yellow precipitate (the sodium salt of the intermediate) will form.

  • Workup & IPC:

    • Quench the reaction by adding 100 mL of ice-cold distilled water. Transfer to a separatory funnel and discard the organic (toluene) layer.

    • Carefully acidify the aqueous layer with 2M HCl to pH 3-4. The free 2-(hydroxymethylene)-3,4-dihydronaphthalen-1(2H)-one will precipitate.

    • Filter the solid, wash with cold water, and dry under vacuum.

    • Self-Validation (IPC 1): Perform TLC (Hexane:EtOAc 4:1). The intermediate should appear as a single spot (UV active, stains dark with FeCl3 due to enol content). Do not proceed if significant unreacted 1-tetralone remains.

Step 2: Cyclocondensation to 1-Phenyl-4,5-dihydro-1H-benzo[g]indazole

Causality Focus: Glacial acetic acid acts as a bifunctional medium. It protonates the carbonyl/enol oxygens, increasing their electrophilicity, while also promoting the final dehydration step to aromatize the pyrazole ring[1].

  • Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve the intermediate from Step 1 (~16.5 g, assuming 95% yield) in glacial acetic acid (100 mL).

  • Hydrazine Addition: Add phenylhydrazine (11.89 g, 110 mmol) dropwise at room temperature. Caution: Exothermic reaction.

  • Cyclization: Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 4 hours.

  • Workup:

    • Allow the mixture to cool to room temperature.

    • Slowly pour the reaction mixture into 400 mL of vigorously stirred crushed ice/water. The target compound will precipitate as a crude solid.

    • Filter the precipitate under vacuum and wash thoroughly with water (3 x 50 mL) to remove residual acetic acid.

  • Purification: Recrystallize the crude solid from hot ethanol. Filter and dry the purified crystals under high vacuum at 50 °C for 8 hours.

Analytical Validation and Characterization

To confirm the successful synthesis of 1-Phenyl-4,5-dihydro-1H-benzo[g]indazole, the final product must be validated against the following expected parameters:

  • Appearance: Off-white to pale yellow crystalline powder.

  • LC-MS: Expected mass-to-charge ratio ( [M+H]+ ) is 247.1 m/z .

  • 1H NMR (400 MHz, CDCl3):

    • The defining feature of the 4,5-dihydro-1H-benzo[g]indazole core is the presence of two adjacent methylene groups in the cyclohexene ring. Expect two distinct multiplets integrating for 2 protons each, typically in the range of δ 2.80 - 3.10 ppm.

    • The pyrazole C3 proton (if unsubstituted) will appear as a sharp singlet in the aromatic region, alongside the complex multiplets of the phenyl and benzo-fused rings ( δ 7.10 - 7.80 ppm).

References

  • Source: chemnet.
  • Source: nih.
  • Source: google.

Sources

Application

Application Notes and Protocols for In Vivo Evaluation of 1-Phenyl-4,5-dihydro-1H-benzo[g]indazole

Introduction The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives demonstrating a broad spectrum of pharmacological activities.[1][2] Compounds incorporating the indazole nucl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives demonstrating a broad spectrum of pharmacological activities.[1][2] Compounds incorporating the indazole nucleus have been investigated for their anti-inflammatory, analgesic, anticancer, neuroprotective, and antimicrobial properties.[1][3][4][5] 1-Phenyl-4,5-dihydro-1H-benzo[g]indazole is a specific derivative within this class. While extensive in vivo data for this particular compound is not yet widely published, its structural features suggest potential therapeutic utility in several key areas.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to design and execute in vivo assays to characterize the pharmacological profile of 1-Phenyl-4,5-dihydro-1H-benzo[g]indazole. The protocols detailed herein are based on well-established and validated animal models for assessing anti-inflammatory, analgesic, and neuroprotective activities.[6][7][8]

Preclinical In Vivo Evaluation Strategy

A tiered approach is recommended for the in vivo evaluation of 1-Phenyl-4,5-dihydro-1H-benzo[g]indazole. This begins with acute toxicity studies to determine the safety profile and dose range, followed by proof-of-concept efficacy studies in relevant disease models.

G cluster_0 Phase 1: Safety & Tolerability cluster_1 Phase 2: Efficacy Screening cluster_2 Phase 3: Mechanism of Action Acute Toxicity Acute Toxicity Anti-inflammatory Models Anti-inflammatory Models Acute Toxicity->Anti-inflammatory Models Establish MTD & Dose Range Analgesic Models Analgesic Models Acute Toxicity->Analgesic Models Neuroprotective Models Neuroprotective Models Acute Toxicity->Neuroprotective Models Biomarker Analysis Biomarker Analysis Anti-inflammatory Models->Biomarker Analysis Analgesic Models->Biomarker Analysis Histopathology Histopathology Neuroprotective Models->Histopathology

Caption: Tiered in vivo evaluation workflow.

Section 1: Assessment of Anti-inflammatory Activity

Chronic inflammation is a key pathological feature of numerous diseases. Indazole derivatives have shown promise as anti-inflammatory agents.[4] The following protocols describe robust models for evaluating the anti-inflammatory potential of 1-Phenyl-4,5-dihydro-1H-benzo[g]indazole.

Protocol 1.1: Carrageenan-Induced Paw Edema in Rodents

This is a widely used and reproducible model for acute inflammation.[9][10][11] The inflammatory response is biphasic, with an early phase mediated by histamine and serotonin, and a later phase involving prostaglandins and kinins.[12]

Materials:

  • Male Wistar rats or Swiss albino mice

  • 1-Phenyl-4,5-dihydro-1H-benzo[g]indazole

  • Carrageenan (1% w/v in sterile saline)

  • Reference drug (e.g., Indomethacin or Diclofenac)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

Procedure:

  • Animal Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions.

  • Grouping: Divide animals into groups (n=6-8 per group): Vehicle control, Reference drug, and 1-Phenyl-4,5-dihydro-1H-benzo[g]indazole (at least 3 dose levels).

  • Drug Administration: Administer the vehicle, reference drug, or test compound orally or intraperitoneally 60 minutes before carrageenan injection.

  • Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar tissue of the right hind paw of each animal.

  • Measurement of Paw Edema: Measure the paw volume using a plethysmometer immediately before carrageenan injection (V0) and at 1, 2, 3, 4, and 5 hours post-injection (Vt).

  • Data Analysis: Calculate the percentage increase in paw volume and the percentage inhibition of edema for each group.

Quantitative Data Summary (Hypothetical Data):

Treatment GroupDose (mg/kg)Paw Volume Increase at 3h (mL)% Inhibition of Edema
Vehicle Control-0.85 ± 0.06-
Indomethacin100.32 ± 0.0462.35%
Compound X (Low)100.68 ± 0.0520.00%
Compound X (Mid)300.45 ± 0.0347.06%
Compound X (High)1000.35 ± 0.0458.82%
Protocol 1.2: Lipopolysaccharide (LPS)-Induced Systemic Inflammation

This model is used to assess the effect of a test compound on systemic inflammation and the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[7][13][14][15]

Materials:

  • Male BALB/c mice

  • 1-Phenyl-4,5-dihydro-1H-benzo[g]indazole

  • Lipopolysaccharide (LPS) from E. coli

  • Reference drug (e.g., Dexamethasone)

  • Sterile saline

  • ELISA kits for TNF-α, IL-1β, and IL-6

Procedure:

  • Animal Acclimatization and Grouping: As described in Protocol 1.1.

  • Drug Administration: Administer the vehicle, reference drug, or test compound 1 hour before the LPS challenge.

  • Induction of Inflammation: Administer LPS (e.g., 1 mg/kg) intraperitoneally.

  • Sample Collection: At a predetermined time point (e.g., 2 or 4 hours) post-LPS injection, collect blood samples via cardiac puncture under anesthesia.

  • Cytokine Measurement: Prepare serum and measure the concentrations of TNF-α, IL-1β, and IL-6 using specific ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Compare cytokine levels in the treated groups to the LPS control group and calculate the percentage inhibition of cytokine production.

Section 2: Assessment of Analgesic Activity

Pain is a complex experience, and various animal models are used to study its different aspects.[6][16] These models can be broadly categorized into those assessing nociceptive (acute) and chronic pain.[8]

Protocol 2.1: Acetic Acid-Induced Writhing Test

This is a chemical-induced pain model used to screen for peripheral analgesic activity.[10][17] The writhing response is caused by the irritation of the peritoneum, leading to the release of pain mediators.

Materials:

  • Swiss albino mice

  • 1-Phenyl-4,5-dihydro-1H-benzo[g]indazole

  • Acetic acid (0.6% v/v in saline)

  • Reference drug (e.g., Aspirin or Indomethacin)

  • Vehicle

Procedure:

  • Animal Acclimatization and Grouping: As previously described.

  • Drug Administration: Administer the vehicle, reference drug, or test compound 30-60 minutes before the acetic acid injection.

  • Induction of Nociception: Inject 0.1 mL/10g of 0.6% acetic acid intraperitoneally.[10]

  • Observation: Immediately after the injection, place the mouse in an observation chamber and count the number of writhes (abdominal constrictions and stretching of hind limbs) for a period of 20-30 minutes.

  • Data Analysis: Calculate the percentage inhibition of writhing for each group compared to the vehicle control.

Protocol 2.2: Hot Plate Test

This thermal-induced pain model is used to evaluate centrally acting analgesics.[17] The test measures the reaction time of the animal to a thermal stimulus.

Materials:

  • Mice or rats

  • 1-Phenyl-4,5-dihydro-1H-benzo[g]indazole

  • Hot plate apparatus

  • Reference drug (e.g., Morphine)

  • Vehicle

Procedure:

  • Apparatus Setup: Maintain the hot plate temperature at 55 ± 0.5 °C.

  • Baseline Measurement: Place each animal on the hot plate and record the latency to a nociceptive response (e.g., licking of paws or jumping). A cut-off time (e.g., 30-45 seconds) should be set to prevent tissue damage.

  • Grouping and Drug Administration: Select animals with a baseline latency of 5-15 seconds and group them as previously described. Administer the treatments.

  • Post-treatment Measurement: Measure the reaction time at various intervals (e.g., 30, 60, 90, and 120 minutes) after drug administration.

  • Data Analysis: Calculate the percentage of maximum possible effect (%MPE) for each group.

Section 3: Assessment of Neuroprotective Activity

Neuroinflammation is a key factor in the pathogenesis of several neurodegenerative diseases.[7][13] Given the anti-inflammatory potential of indazoles, investigating the neuroprotective effects of 1-Phenyl-4,5-dihydro-1H-benzo[g]indazole is a logical step.

Protocol 3.1: LPS-Induced Neuroinflammation Model

Systemic or central administration of LPS can induce neuroinflammation, characterized by microglial activation and increased pro-inflammatory cytokine levels in the brain.[13][14]

Materials:

  • C57BL/6 mice

  • 1-Phenyl-4,5-dihydro-1H-benzo[g]indazole

  • Lipopolysaccharide (LPS)

  • Reference agent (e.g., a known neuroprotective compound)

  • Vehicle

  • Equipment for behavioral testing (e.g., open-field maze, Morris water maze)

  • Reagents for immunohistochemistry (e.g., anti-Iba1 for microglia) and cytokine analysis (ELISA kits)

Procedure:

  • Animal Grouping and Drug Administration: Group animals and administer the test compound or vehicle for a predefined period (e.g., 7-14 days).

  • Induction of Neuroinflammation: Administer a single or repeated dose of LPS (intraperitoneally or intracerebroventricularly).

  • Behavioral Assessment: Conduct behavioral tests to assess cognitive function, anxiety-like behavior, and motor activity.[18]

  • Tissue Collection and Analysis: Euthanize the animals and collect brain tissue.

    • Immunohistochemistry: Stain brain sections for markers of microglial activation (e.g., Iba1).

    • Biochemical Analysis: Homogenize brain tissue to measure levels of pro-inflammatory cytokines (TNF-α, IL-1β), oxidative stress markers (MDA, GSH), and assess neuronal viability.

  • Data Analysis: Compare the behavioral, histological, and biochemical outcomes between the different treatment groups.

G cluster_0 Pre-treatment Phase cluster_1 Induction & Assessment cluster_2 Post-mortem Analysis Acclimatization Acclimatization Grouping Grouping Acclimatization->Grouping Drug_Admin Drug/Vehicle Administration (e.g., 14 days) Grouping->Drug_Admin LPS_Injection LPS Injection Drug_Admin->LPS_Injection Behavioral_Tests Behavioral Assessment (e.g., Day 15-18) LPS_Injection->Behavioral_Tests Tissue_Collection Tissue Collection (Day 19) Behavioral_Tests->Tissue_Collection IHC Immunohistochemistry (Iba1, NeuN) Tissue_Collection->IHC Biochem Biochemical Assays (Cytokines, Oxidative Stress) Tissue_Collection->Biochem

Caption: Experimental workflow for neuroprotection assessment.

Conclusion

The protocols outlined in these application notes provide a solid framework for the initial in vivo characterization of 1-Phenyl-4,5-dihydro-1H-benzo[g]indazole. Based on the well-documented activities of the indazole scaffold, this compound holds potential as a novel therapeutic agent. A systematic evaluation of its anti-inflammatory, analgesic, and neuroprotective properties will be crucial in defining its pharmacological profile and guiding future drug development efforts.

References

  • An overview of animal models of pain: disease models and outcome measures - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 12, 2024, from [Link]

  • Animal Models for Neuroinflammation and Potential Treatment Methods - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved March 12, 2024, from [Link]

  • Animal Models for Neuroinflammation and Potential Treatment Methods. (2022). Frontiers in Psychiatry. Retrieved March 12, 2024, from [Link]

  • Animal Models for Translational Pain Research. (2022). International Association for the Study of Pain (IASP). Retrieved March 12, 2024, from [Link]

  • In Vivo Pain Models. (n.d.). Charles River Laboratories. Retrieved March 12, 2024, from [Link]

  • Muhammad, N. (2014). In-Vivo Models for Management of Pain. Pharmacology & Pharmacy, 5, 92-96. Retrieved March 12, 2024, from [Link]

  • Animal and cellular models of acute inflammation. (n.d.). NEUROFIT. Retrieved March 12, 2024, from [Link]

  • Khinovker, V. V. (2021). Animal models of chronic pain. In vivo experiments. Siberian Medical Review. Retrieved March 12, 2024, from [Link]

  • Animal Models for Neuroinflammation and Potential Treatment Methods. (2022). PubMed. Retrieved March 12, 2024, from [Link]

  • Lipopolysaccharide-induced animal models for neuroinflammation - An overview. (2024). ScienceDirect. Retrieved March 12, 2024, from [Link]

  • In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. (n.d.). SciELO. Retrieved March 12, 2024, from [Link]

  • Methods for Evaluating the In Vivo Analgesic and Anti-Inflammatory Activity of Essential Oils. (2023). MDPI. Retrieved March 12, 2024, from [Link]

  • Eze, F. I., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences. Retrieved March 12, 2024, from [Link]

  • Optimized Methods for In Vitro and In Vivo Anti-Inflammatory Assays and Its Applications in Herbal and Synthetic Drug Analysis. (2025). ResearchGate. Retrieved March 12, 2024, from [Link]

  • Endres, M., & Dirnagl, U. (n.d.). Neuroprotective Strategies in Animal and in Vitro Models of Neuronal Damage: Ischemia and Stroke. Madame Curie Bioscience Database. National Center for Biotechnology Information. Retrieved March 12, 2024, from [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 12, 2024, from [Link]

  • Neuroprotective agents for clinical trials in ALS. (n.d.). Neurology. Retrieved March 12, 2024, from [Link]

  • Neuroprotective Properties and Mechanisms of Resveratrol in in Vitro and in Vivo Experimental Cerebral Stroke Models. (2013). ACS Publications. Retrieved March 12, 2024, from [Link]

  • Nanoengineered phytochemicals overcome blood–brain barrier constraints in neurodegenerative disorders. (n.d.). Frontiers in Pharmacology. Retrieved March 12, 2024, from [Link]

  • Design, synthesis and biological evaluation of 1H-indazole derivatives as InhA inhibitors and anticancer agents. (2026). Journal of Biomolecular Structure and Dynamics. Retrieved March 12, 2024, from [Link]

  • 1-PHENYL-4,5-DIHYDRO-1H-BENZO[G]INDAZOLE — Chemical Substance Information. (n.d.). NextSDS. Retrieved March 12, 2024, from [Link]

  • Indazole From Natural Resources And Biological Activity. (n.d.). Journal of Pharmaceutical Negative Results. Retrieved March 12, 2024, from [Link]

  • Discovery of 4-phenyl-1H-indazole derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. (2024). PubMed. Retrieved March 12, 2024, from [Link]

  • In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. (2026). ResearchGate. Retrieved March 12, 2024, from [Link]

  • Mechanism for the synthesis of 4,5‐dihydro‐1H‐benzo[g]indazole. (n.d.). ResearchGate. Retrieved March 12, 2024, from [Link]

  • New 1H-Benzo[f]indazole-4,9-diones Conjugated with C-Protected Amino Acids and Other Derivatives: Synthesis and in Vitro Antiproliferative Evaluation. (2015). MDPI. Retrieved March 12, 2024, from [Link]

  • Synthesis, Characterization, and Antifungal Activity of Novel Benzo[16]imidazo[1,2-d][6][7]triazine Derivatives. (2018). MDPI. Retrieved March 12, 2024, from [Link]

  • Synthetic and mechanistic rationale for the formation of 4,5‐dihydro‐1H‐benzo[g]indazole 56 from enaminones 55 under catalyst‐free conditions. (n.d.). ResearchGate. Retrieved March 12, 2024, from [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). Semantic Scholar. Retrieved March 12, 2024, from [Link]

  • 1-PHENYL-4,5-DIHYDRO-1H-BENZO[G]INDAZOLE | CAS#:60656-04-4. (n.d.). Chemsrc. Retrieved March 12, 2024, from [Link]

Sources

Method

Application Note: 1-Phenyl-4,5-dihydro-1H-benzo[g]indazole as an Advanced Fluorescent Probe Scaffold in Bioimaging and Target Engagement

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols Introduction and Photophysical Rationale The development of robust, high...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Introduction and Photophysical Rationale

The development of robust, high-fidelity fluorescent probes is a cornerstone of modern molecular biology and drug discovery. Among emerging fluorophore scaffolds, 1-Phenyl-4,5-dihydro-1H-benzo[g]indazole and its functionalized derivatives have garnered significant attention due to their unique structural and photophysical properties[1][2].

Structurally, this scaffold consists of a tricyclic core—a benzene ring fused to a partially saturated cyclohexene ring, which is in turn fused to a pyrazole ring—with a phenyl group substituted at the N1 position.

Why choose this scaffold for fluorescent probe design?

  • Structural Rigidity: The tricyclic 4,5-dihydro-1H-benzo[g]indazole core restricts intramolecular rotation. This rigidity minimizes non-radiative decay pathways, directly contributing to higher fluorescence quantum yields ( ΦF​ )[1].

  • Extended π -Conjugation: The core allows for tunable emission wavelengths. By introducing electron-donating or electron-withdrawing groups on the 1-phenyl ring or the benzo-fused system, researchers can engineer Intramolecular Charge Transfer (ICT) states, pushing excitation/emission profiles into the visible or near-infrared (NIR) spectrum[3].

  • Target Affinity: The 1-phenyl-4,5-dihydro-1H-benzo[g]indazole pharmacophore is a known high-affinity ligand for several biological targets, including cannabinoid (CB1/CB2) receptors and dopamine D4 receptors[4][5]. This dual nature (inherent target affinity + intrinsic fluorescence) makes it an ideal starting point for designing target-engagement probes without the need for bulky, exogenous dye attachments that might disrupt binding thermodynamics[6].

Mechanistic Pathways of Fluorescence Modulation

To utilize 1-phenyl-4,5-dihydro-1H-benzo[g]indazole derivatives effectively, it is critical to understand the causality behind their signal generation. Most sensor applications utilizing this core rely on the modulation of Photoinduced Electron Transfer (PET) or Intramolecular Charge Transfer (ICT) .

When functionalized with a receptor moiety (e.g., a hydrazone or amine group), the lone pair electrons of the receptor quench the indazole core's fluorescence via PET. Upon binding to a target analyte (such as Fe³⁺, Cu²⁺, or a specific protein pocket), the lone pair is coordinated, blocking the PET pathway and restoring the ICT process. This results in a robust "turn-on" or ratiometric fluorescence signal[7].

G A Unbound Probe (PET Quenched) C Probe-Target Complex (Conformational Shift) A->C Binding Event B Target Analyte (e.g., Fe3+, Receptor) B->C Recognition D Fluorescence ON (ICT Restored) C->D Radiative Decay

Caption: Mechanistic pathway of target-induced fluorescence enhancement via PET inhibition and ICT restoration.

Quantitative Photophysical Data Summary

The table below summarizes the representative photophysical properties of functionalized 1-phenyl-4,5-dihydro-1H-benzo[g]indazole probes across various applications. Note: Exact values depend on specific solvent polarity and auxiliary functional groups.

Probe Derivative TypeTarget Analyte / Receptor λex​ (nm) λem​ (nm)Quantum Yield ( ΦF​ )Primary Application
Unmodified Core Lipophilic environments3404300.35Membrane localization studies
Hydrazone-Linked Fe³⁺ / Cu²⁺ ions3605500.52Turn-on/Ratiometric Ion Sensing[7]
Amine-Functionalized G-quadruplexes / pH4005100.38Live-cell Microenvironment[2]
Carboxamide-Linked CB1 / CB2 Receptors3504600.45Fluorescence Polarization (FP)[5]

Validated Experimental Protocols

The following protocols are designed as self-validating systems. They include critical control steps and explain the physicochemical reasoning behind specific methodological choices to ensure assay trustworthiness.

Protocol A: Fluorescence Polarization (FP) Assay for Target Engagement

This protocol utilizes a 1-phenyl-4,5-dihydro-1H-benzo[g]indazole derivative to measure competitive binding at a target receptor (e.g., CB1). FP assays rely on the principle that a small, unbound fluorescent molecule tumbles rapidly in solution (depolarizing emitted light), whereas a probe bound to a massive protein complex tumbles slowly, retaining polarization[6].

Materials:

  • Black, flat-bottom 384-well microplates (Black plates absorb scattered light, drastically reducing background noise compared to clear plates).

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 0.1% BSA (BSA prevents non-specific adsorption of the lipophilic probe to the plastic well walls).

  • Purified target receptor membrane preparations.

Step-by-Step Workflow:

  • Probe Preparation: Prepare a 100 nM working solution of the benzo[g]indazole probe in Assay Buffer. Caution: Keep solutions protected from light to prevent photobleaching.

  • Control Setup (Self-Validation):

    • Blank: Assay buffer only (subtracts background autofluorescence).

    • Free Probe (Low Polarization Control): Probe + Assay Buffer (establishes the baseline tumbling rate).

    • Bound Probe (High Polarization Control): Probe + Receptor membranes (establishes maximum assay window).

  • Competitive Displacement: Add 10 µL of unlabeled test compounds (serial dilutions) to the test wells. Add 10 µL of the receptor preparation. Incubate for 15 minutes to allow pre-equilibration.

  • Probe Addition: Add 10 µL of the 100 nM probe solution to all wells (final probe concentration = 33 nM).

  • Incubation: Incubate the plate in the dark at room temperature for 60 minutes. Rationale: Thermodynamic equilibrium must be reached to calculate accurate IC₅₀ values.

  • Measurement: Read the plate on a multi-mode microplate reader equipped with polarizing filters (Excitation: ~350 nm, Emission: ~460 nm). Calculate polarization in millipolarization units (mP).

Protocol B: Live-Cell Ratiometric Imaging of Intracellular Targets

This protocol describes the use of a functionalized benzo[g]indazole probe for detecting intracellular metal ions (e.g., Fe³⁺) or microenvironmental changes in living cells[3][7].

G S1 Cell Seeding (Glass-bottom dishes, 24h) S2 Probe Incubation (1-5 µM, 30 min, 37°C) S1->S2 S3 Washing Steps (3x Ice-Cold PBS) S2->S3 S4 Confocal Imaging (Excitation: 360 nm) S3->S4 S5 Ratiometric Analysis (ImageJ / CellProfiler) S4->S5

Caption: Step-by-step workflow for live-cell fluorescence imaging using benzo[g]indazole probes.

Step-by-Step Workflow:

  • Cell Seeding: Seed target cells (e.g., HeLa or HepG2) in 35 mm glass-bottom confocal dishes at a density of 1×105 cells/dish. Incubate for 24 hours at 37°C in 5% CO₂. Rationale: Glass-bottom dishes are required because standard plastic absorbs UV/near-UV excitation light and exhibits high autofluorescence.

  • Probe Loading: Remove the culture media. Add 1 mL of serum-free media containing 5 µM of the benzo[g]indazole probe. Incubate for 30 minutes at 37°C. Rationale: Serum proteins can bind the probe extracellularly, reducing cellular uptake.

  • Washing (Critical Step): Remove the probe solution and wash the cells three times with ice-cold PBS. Rationale: Ice-cold PBS halts endocytosis and cellular metabolism, locking the intracellular probe distribution while effectively removing unbound extracellular fluorophores to maximize the signal-to-noise ratio.

  • Stimulation (Optional): Add the target analyte (e.g., 50 µM Fe³⁺ supplemented media) and incubate for an additional 20 minutes to induce the fluorescence shift.

  • Imaging: Transfer the dish to a confocal laser scanning microscope. Excite the sample at 360 nm. Collect emission in two channels if using a ratiometric derivative (e.g., Channel 1: 430-470 nm; Channel 2: 530-570 nm).

  • Data Analysis: Use ImageJ to calculate the ratio of Channel 2 / Channel 1 intensity per pixel, generating a pseudocolor map of intracellular target distribution.

Troubleshooting and Optimization

  • Aggregation-Caused Quenching (ACQ): If the probe exhibits low fluorescence in aqueous buffers despite high quantum yields in organic solvents, it is likely aggregating. Solution: Add 0.1% - 0.5% DMSO or a surfactant (like Pluronic F-127) to the assay buffer to maintain monomeric dispersion. The 1-phenyl substitution naturally helps mitigate π−π stacking, but highly aqueous environments may still force hydrophobic collapse.

  • High Background in Live Cells: If the background fluorescence is too high, the probe may be accumulating in lipid droplets due to excessive lipophilicity. Solution: Reduce the probe incubation concentration to ≤1μM and ensure thorough washing with PBS containing a mild blocking agent like 1% BSA before final imaging.

References

  • 3-(1-piperazinyl)-4,5-dihydro-1H-benzo[g]indazoles: High Affinity Ligands for the Human Dopamine D4 Receptor With Improved Selectivity Over Ion Channels. PubMed - NIH. Available at: [Link]

  • Tricyclic pyrazoles. Part 2: Synthesis and biological evaluation of novel 4,5-dihydro-1H-benzo[g]indazole-based ligands for cannabinoid receptors. PubMed - NIH. Available at:[Link]

  • Fluorescently Labeled Analogues of Dofetilide as High-Affinity Fluorescence Polarization Ligands for the Human Ether-a-go-go-Related Gene (hERG) Channel. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Synthetic and mechanistic rationale for the formation of 4,5‐dihydro‐1H‐benzo[g]indazole 56 from enaminones 55 under catalyst‐free conditions. ResearchGate. Available at:[Link]

  • Recent Advances in Indazole-Derived Heterocycles: Synthetic Strategies, Functionalization, and Therapeutic Potential. ResearchGate. Available at:[Link]

  • Synthesis of a novel hydrazone-based compound applied as a fluorescence turn-on chemosensor for iron(iii) and a colorimetric sensor for copper(ii) with antimicrobial, DFT and molecular docking studies. PMC - NIH. Available at:[Link]

  • lushen Li (0000-0002-6701-7937) - ORCID (Acetate-based NIR fluorescent probes). ORCID. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis Optimization for 1-Phenyl-4,5-dihydro-1H-benzo[g]indazole

Prepared by the Senior Application Science Team Welcome to the technical support and troubleshooting center for the synthesis of tricyclic pyrazole scaffolds. The 4,5-dihydro-1H-benzo[g]indazole core is a privileged stru...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Science Team

Welcome to the technical support and troubleshooting center for the synthesis of tricyclic pyrazole scaffolds. The 4,5-dihydro-1H-benzo[g]indazole core is a privileged structure frequently utilized in the development of cannabinoid receptor ligands, anti-inflammatory agents, and HMG-CoA reductase inhibitors [1].

However, synthesizing the 1-phenyl regioisomer with high purity and yield presents specific mechanistic challenges. This guide provides field-proven, self-validating methodologies to overcome common synthetic bottlenecks.

I. Mechanistic Troubleshooting & FAQs

Q1: My cyclocondensation yields a near 1:1 mixture of 1-phenyl and 2-phenyl regioisomers. How do I force regioselectivity towards the 1-phenyl (1H) isomer? A1: The root cause of poor regioselectivity lies in the choice of your C2-formylating agent. Historically, researchers use ethyl formate and sodium methoxide to generate 2-hydroxymethylene-1-tetralone [2]. This intermediate exists as a dynamic keto-enol tautomer. When reacted with phenylhydrazine, the nucleophilic attack is poorly directed, resulting in a mixture of 1-phenyl and 2-phenyl isomers.

The Solution: Switch your formylating agent to N,N-dimethylformamide dimethyl acetal (DMF-DMA). This generates an enaminone intermediate: 2-((dimethylamino)methylene)-3,4-dihydronaphthalen-1(2H)-one. The terminal carbon of the enaminone is highly electrophilic. The more nucleophilic terminal nitrogen (NH₂) of phenylhydrazine selectively attacks this carbon first, followed by intramolecular cyclization of the secondary amine (NH-Ph) onto the ketone[3]. This kinetic pathway strictly dictates the formation of the 1-phenyl isomer.

Q2: I am observing significant amounts of a fully aromatic byproduct (1-phenyl-1H-benzo[g]indazole). What causes this, and how can it be prevented? A2: The 4,5-dihydrobenzo[g]indazole system is highly susceptible to oxidative aromatization. The driving force is the formation of a fully conjugated, planar tricyclic system. This auto-oxidation is accelerated by atmospheric oxygen, prolonged heating above 100 °C, and trace transition metals in your glassware. The Solution: Conduct the cyclocondensation under a strict argon atmosphere using degassed solvents. Limit the reaction temperature to 80 °C and quench the reaction immediately upon completion.

Q3: The reaction stalls at the hydrazone intermediate without fully cyclizing. Should I increase the temperature? A3: No. Increasing the temperature will only promote the oxidation described in Q2 and thermally degrade the phenylhydrazine. The stalling is caused by insufficient electrophilicity of the ketone carbon during the final ring-closure step. The Solution: Perform the cyclocondensation in glacial acetic acid rather than ethanol. The acidic medium protonates the ketone oxygen, significantly increasing the electrophilicity of the adjacent carbon, thereby driving the cyclization to completion at a mild 80 °C.

II. Quantitative Yield Analysis: Regiocontrol Parameters

The following table summarizes the causal relationship between precursor design, solvent environment, and the resulting regioselectivity.

C2-Substituent on 1-TetraloneReagentSolventTemp (°C)1-Phenyl Yield (1H)2-Phenyl Yield (2H)
Hydroxymethylene (Keto-enol)PhenylhydrazineEthanol78 (Reflux)45%35%
Dimethylaminomethylene (Enaminone)PhenylhydrazineEthanol78 (Reflux)72%12%
Dimethylaminomethylene (Enaminone) Phenylhydrazine Glacial AcOH 80 >92% <2%

III. Pathway Visualization

Pathway N1 1-Tetralone (Starting Material) N2 + DMF-DMA (Formylation) N1->N2 N3 Enaminone Intermediate (Highly Electrophilic C-alpha) N2->N3 IPC: LC-MS [M+H]+ 202 N4 + Phenylhydrazine (Nucleophilic Attack) N3->N4 N5 1-Phenyl-4,5-dihydro- 1H-benzo[g]indazole (Target: >90% Yield) N4->N5 Glacial AcOH 80°C (Kinetic Control) N6 2-Phenyl-4,5-dihydro- 2H-benzo[g]indazole (Side Product: <5%) N4->N6 Neutral/Basic Media (Thermodynamic Control)

Reaction pathway for the regioselective synthesis of 1-phenyl-4,5-dihydro-1H-benzo[g]indazole.

IV. Self-Validating Experimental Protocol

To ensure scientific integrity, this protocol is designed as a self-validating system. Do not proceed to the next step unless the In-Process Control (IPC) criteria are explicitly met.

Step 1: Synthesis of the Enaminone Intermediate
  • Charge a flame-dried, argon-purged round-bottom flask with 1-tetralone (10.0 mmol) and anhydrous toluene (20 mL).

  • Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (15.0 mmol, 1.5 eq) dropwise at room temperature.

  • Attach a reflux condenser and heat the mixture to 100 °C for 12 hours.

  • Concentrate the reaction mixture in vacuo to remove toluene and unreacted DMF-DMA. Triturate the resulting residue with cold hexanes to precipitate the enaminone.

  • Self-Validation Checkpoint (IPC 1): Perform TLC (Hexanes/EtOAc 7:3). The starting 1-tetralone ( Rf​≈0.6 ) must be completely consumed. The enaminone will appear as a bright yellow, highly UV-active spot at Rf​≈0.3 . LC-MS must confirm the mass of the intermediate ( [M+H]+=202.1 m/z).

Step 2: Regioselective Cyclocondensation
  • Dissolve the validated enaminone intermediate (10.0 mmol) in degassed glacial acetic acid (25 mL) under an argon atmosphere.

  • Add phenylhydrazine (11.0 mmol, 1.1 eq) dropwise over 5 minutes. Note: Phenylhydrazine is toxic and prone to oxidation; use a freshly distilled or high-purity sealed batch.

  • Heat the reaction mixture to 80 °C for 3 hours.

  • Cool the mixture to room temperature and pour it slowly into crushed ice (100 g). Neutralize carefully with saturated aqueous NaHCO3​ until pH 7.5 is reached.

  • Extract the aqueous layer with Ethyl Acetate ( 3×30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

  • Purify via flash column chromatography (Hexanes/EtOAc gradient) or recrystallization from ethanol.

  • Self-Validation Checkpoint (IPC 2): Analyze the crude mixture via LC-MS. The target 1-phenyl-4,5-dihydro-1H-benzo[g]indazole must show an exact mass of [M+H]+=247.1 m/z. The strict absence of a peak at 245.1 m/z validates that no unwanted oxidative aromatization has occurred during the heating phase.

V. References

  • Substituted pyrazolyl compounds for the treatment of inflammation. Google Patents (CA2460942A1). Available at:

  • Product Class 2: 1H- and 2H-Indazoles (Synthesis of 4,5-Dihydro-1H-benzo[g]indazoles). Thieme-Connect. Available at:

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. Available at:

Optimization

Technical Support Center: Troubleshooting Aqueous Solubility of 1-Phenyl-4,5-dihydro-1H-benzo[g]indazole

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to address one of the most persistent bottlenecks in drug discovery and formulation: the aqueous insolu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to address one of the most persistent bottlenecks in drug discovery and formulation: the aqueous insolubility of highly lipophilic, fused-ring heterocycles.

1-Phenyl-4,5-dihydro-1H-benzo[g]indazole (CAS 60656-04-4) presents a unique challenge. Its tricyclic benzo[g]indazole core, coupled with a 1-phenyl substitution, creates a rigid, highly planar, and extremely lipophilic molecule. It exhibits both "brick dust" (high crystal lattice energy) and "grease" (high lipophilicity) characteristics, making standard aqueous buffers ineffective.

This guide provides field-proven, causality-driven strategies to solubilize this compound for both in vitro assays and in vivo dosing.

Section 1: Diagnostic FAQs (Understanding the Molecule)

Q1: Why is 1-Phenyl-4,5-dihydro-1H-benzo[g]indazole so insoluble in standard biological buffers? A: The molecule lacks ionizable functional groups within the physiological pH range (pH 1–8). The nitrogen atoms in the indazole ring are part of a conjugated aromatic system and are heavily delocalized, rendering them non-basic. Consequently, the molecule relies entirely on weak van der Waals forces and hydrophobic interactions, which aggressively repel water molecules.

Q2: Will adjusting the pH of my buffer (e.g., adding HCl or NaOH) improve solubility? A: No. Unlike molecules with basic amines or acidic carboxylates that can form water-soluble salts, this specific indazole derivative does not ionize readily. Attempting to force solubility via extreme pH adjustments will likely result in chemical degradation (e.g., base-catalyzed ring opening or oxidation) rather than true thermodynamic solubility, as observed in stability studies of related indazole scaffolds.

Q3: I managed to dissolve it in 100% DMSO, but it crashes out when I add it to my cell culture media. How do I fix this? A: This is a classic solvent-shift precipitation. When the DMSO stock is diluted into aqueous media, the local polarity changes drastically, and the high crystal lattice energy of the benzo[g]indazole core forces the molecules to rapidly aggregate. To prevent this, you must keep the final DMSO concentration ≤1% and pre-warm your media. If precipitation persists, you must transition from a simple co-solvent approach to a complexation or surfactant-based strategy (e.g., adding 0.1% Tween-80 to the media prior to spiking).

Section 2: Formulation Strategies & Synergies

When moving from in vitro screening to in vivo dosing, DMSO is no longer a viable primary vehicle due to toxicity. The most effective strategy for molecules like 1-Phenyl-4,5-dihydro-1H-benzo[g]indazole is Cyclodextrin Complexation combined with Co-solvents .

The Synergistic Approach (HP-β-CD + PEG 400) Hydroxypropyl-beta-cyclodextrin (HP-β-CD) features a hydrophobic cavity that can encapsulate the lipophilic phenyl or indazole rings, while its hydrophilic exterior ensures aqueous compatibility. However, for extremely hydrophobic molecules, HP-β-CD alone may not suffice. Adding a co-solvent like PEG 400 creates a synergistic effect. PEG 400 disrupts the hydration shell of the drug and lowers the interfacial tension, facilitating the entry of the drug into the cyclodextrin cavity. This synergy has been proven to increase the solubility of highly lipophilic molecules by up to 96% compared to theoretical additive values[1].

The Solubility-Permeability Tradeoff (Cautionary Note) While aggressively increasing HP-β-CD concentrations will linearly increase your apparent solubility, it can severely hinder bioavailability. As demonstrated in mass-transport analyses of lipophilic drugs, an excess of empty cyclodextrin in the gut lumen will trap the drug, reducing the free fraction available to permeate the intestinal membrane[2]. Rule of thumb: Only use the minimum amount of HP-β-CD required to maintain the dose in solution.

Section 3: Visual Workflows

Formulation Decision Tree

Use the following logical pathway to determine the appropriate solubilization strategy based on your experimental endpoint.

G Start 1-Phenyl-4,5-dihydro-1H- benzo[g]indazole InVitro In Vitro Assays (Cell Culture/Biochem) Start->InVitro Application InVivo In Vivo Dosing (Animal Models) Start->InVivo Application DMSO DMSO Stock (10-50 mM) Dilute to <1% final InVitro->DMSO Standard Cyclo HP-β-CD Complexation (10-20% w/v) InVivo->Cyclo Aqueous vehicle Lipid Lipid Formulation (SEDDS / SMEDDS) InVivo->Lipid High lipophilicity Synergy Add PEG400 / Tween 80 Synergistic Solubilization Cyclo->Synergy If solubility < target

Figure 1: Decision tree for selecting a solubilization strategy based on experimental application.

Cyclodextrin-PEG400 Kneading Protocol Workflow

For in vivo formulations, the solid-state kneading method ensures maximum inclusion complex formation before aqueous reconstitution.

G Step1 Weigh API & HP-β-CD (1:1 molar) Step2 Add PEG400 (Co-solvent) Step1->Step2 Step3 Kneading (Mortar & Pestle) Step2->Step3 Step4 Drying (Vacuum, 24h) Step3->Step4 Step5 Reconstitution in Aqueous Buffer Step4->Step5

Figure 2: Step-by-step workflow for the preparation of a synergistic Cyclodextrin/PEG400 inclusion complex.

Section 4: Experimental Protocols

Protocol A: Thermodynamic Solubility Assessment

To accurately determine how much compound is truly in solution (rather than kinetically suspended), follow this standardized protocol adapted for indazole derivatives.

  • Preparation: Add an excess amount of solid 1-Phenyl-4,5-dihydro-1H-benzo[g]indazole (e.g., 5 mg) to a glass vial containing 1 mL of your target vehicle (e.g., 20% HP-β-CD in PBS).

  • Equilibration: Seal the vial and agitate in a temperature-controlled orbital shaker (37°C for physiological relevance) for 48 to 72 hours. Causality: High lattice energy compounds dissolve slowly; 24 hours is rarely sufficient to reach thermodynamic equilibrium.

  • Phase Separation: Centrifuge the sample at 15,000 x g for 15 minutes to pellet undissolved API.

  • Filtration: Carefully withdraw the supernatant and filter through a 0.22 µm PTFE syringe filter. Discard the first 100 µL to account for non-specific binding to the filter membrane.

  • Quantification: Dilute the filtrate into a compatible organic solvent (e.g., 50:50 Acetonitrile:Water) and quantify via HPLC-UV against a standard curve prepared in 100% DMSO.

Protocol B: Preparation of HP-β-CD / PEG 400 Synergistic Formulation

This protocol utilizes the kneading method to force the lipophilic drug into the cyclodextrin cavity, aided by PEG 400[3].

  • Molar Ratio Calculation: Calculate a 1:1 or 1:2 molar ratio of 1-Phenyl-4,5-dihydro-1H-benzo[g]indazole to HP-β-CD.

  • Wetting: Place the HP-β-CD in a ceramic mortar. Add a small volume of PEG 400 (approx. 5-10% v/w relative to cyclodextrin) and triturate until a homogeneous paste is formed.

  • API Incorporation: Gradually add the solid 1-Phenyl-4,5-dihydro-1H-benzo[g]indazole powder to the paste while continuously kneading for 45–60 minutes. Causality: The mechanical shear forces, combined with the localized reduction in dielectric constant provided by PEG 400, drive the API into the hydrophobic cyclodextrin cavity.

  • Drying: Transfer the paste to a vacuum desiccator and dry at room temperature for 24 hours to remove any residual moisture.

  • Reconstitution: The resulting solid inclusion complex can now be readily dissolved in sterile water or saline for in vivo administration.

Section 5: Data Presentation

The table below summarizes the anticipated solubility enhancements based on the physicochemical behavior of highly lipophilic fused-ring heterocycles in various excipient systems.

Formulation VehicleMechanism of SolubilizationAnticipated Solubility Enhancement Factor*Permeability Impact
PBS (pH 7.4) Control None (Baseline)1x (Baseline, < 1 µg/mL)N/A
1% DMSO in PBS Co-solvency (Kinetic)5x – 10xNeutral
20% HP-β-CD Inclusion Complexation100x – 500xModerate Decrease
20% HP-β-CD + 5% PEG 400 Synergistic Complexation500x – 1000xModerate Decrease
10% Tween 80 Micellar Solubilization50x – 200xHigh Decrease (Micellar trapping)

*Enhancement factors are estimates based on structurally analogous hydrophobic indazole and steroidal scaffolds.

References

  • Nandi, I., Bateson, M., Bari, M., & Joshi, H. N. (2003). Synergistic effect of PEG-400 and cyclodextrin to enhance solubility of progesterone. AAPS PharmSciTech, 4(1), E1. Retrieved from[Link]

  • Beig, A., Agbaria, R., & Dahan, A. (2013). Oral Delivery of Lipophilic Drugs: The Tradeoff between Solubility Increase and Permeability Decrease When Using Cyclodextrin-Based Formulations. PLoS ONE, 8(7), e68237. Retrieved from[Link]

  • Karajgi, S., Hajeri, S., & Potadar, S. (2022). The use of Cyclodextrin-SLS-PEG 4000 Complex to Solubilize Three BCS Class II and IV Drug´S through A Factorial Study Design. Research Journal of Pharmacy and Technology. Retrieved from[Link]

Sources

Troubleshooting

Best solvents for dissolving 1-Phenyl-4,5-dihydro-1H-benzo[g]indazole in cell assays

Topic: Best Solvents for Dissolving 1-Phenyl-4,5-dihydro-1H-benzo[g]indazole Welcome to the technical support guide for handling 1-Phenyl-4,5-dihydro-1H-benzo[g]indazole in cell-based assays. This document provides pract...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Topic: Best Solvents for Dissolving 1-Phenyl-4,5-dihydro-1H-benzo[g]indazole

Welcome to the technical support guide for handling 1-Phenyl-4,5-dihydro-1H-benzo[g]indazole in cell-based assays. This document provides practical, in-depth guidance in a question-and-answer format to help researchers, scientists, and drug development professionals overcome common challenges associated with this compound's solubility. Our goal is to ensure the integrity and reproducibility of your experimental results.

Introduction: The Challenge of Hydrophobicity
Frequently Asked Questions & Troubleshooting Guide
Q1: What is the recommended primary solvent for creating a stock solution of 1-Phenyl-4,5-dihydro-1H-benzo[g]indazole?

Answer: For initial stock solution preparation, we strongly recommend using 100% Dimethyl Sulfoxide (DMSO) .

Scientific Rationale: The chemical structure of 1-Phenyl-4,5-dihydro-1H-benzo[g]indazole is predominantly non-polar. DMSO is a polar aprotic solvent with a remarkable ability to dissolve a wide range of organic compounds, including those with poor water solubility.[2][3] Its effectiveness stems from its capacity to disrupt the crystal lattice energy of solid compounds and form stable solute-solvent interactions. While other organic solvents like ethanol can be used, DMSO is often the standard and most effective choice for achieving high-concentration stock solutions of complex small molecules.[4][5][6]

Q2: My compound is not dissolving easily, even in DMSO. What troubleshooting steps can I take?

Answer: If you encounter difficulty dissolving the compound at your target concentration, follow these sequential steps.

Protocol for Aiding Dissolution:

  • Vortexing: After adding the DMSO to your weighed compound, cap the vial securely and vortex vigorously for 1-2 minutes. This is often sufficient for many compounds.

  • Gentle Warming: If particulates remain, warm the solution in a 37°C water bath for 5-10 minutes.[5] Intermittently vortex the vial during this time. The increased kinetic energy helps to overcome the energy barrier for dissolution. Caution: Do not overheat, as this could degrade the compound.

  • Sonication: If warming is insufficient, use a bath sonicator. Sonicate the vial for 10-30 minutes, checking for dissolution periodically.[5][7] The high-frequency sound waves create micro-cavitations that physically break apart solid aggregates, enhancing solvent exposure.

  • Re-evaluation of Concentration: If the compound still does not dissolve, your desired stock concentration may exceed its solubility limit in DMSO. In this case, you will need to prepare a more dilute stock solution by adding a greater volume of DMSO.

Q3: My compound dissolves perfectly in DMSO, but it precipitates when I dilute it into my aqueous cell culture medium. How can I prevent this critical issue?

Answer: This is the most common problem when working with hydrophobic compounds and is caused by the drastic change in solvent polarity.[8][9][10] The compound, stable in 100% DMSO, crashes out of solution when introduced to the predominantly aqueous environment of the culture medium.

The key is a step-wise dilution process combined with rapid mixing. Never add a highly concentrated DMSO stock directly into your final large volume of media.

Workflow for Preventing Precipitation:

  • Prepare an Intermediate Dilution: First, create an intermediate dilution of your stock solution in cell culture medium or a buffered saline solution (like PBS). A 1:100 dilution is a good starting point. For example, add 2 µL of a 10 mM DMSO stock to 198 µL of medium. This creates a 100 µM solution in 1% DMSO.

  • Ensure Rapid Mixing: When preparing the intermediate and final dilutions, add the compound solution to the medium while gently vortexing or swirling the tube.[7] This rapid dispersion prevents the formation of localized high concentrations that can initiate precipitation.

  • Final Dilution: Add the well-mixed intermediate solution to the final volume of media in your culture plate to achieve the desired experimental concentration. The DMSO concentration will now be significantly lower (e.g., 0.1% in the example above), reducing the risk of both precipitation and solvent-induced cytotoxicity.

Below is a diagram illustrating this critical workflow.

G cluster_0 Step 1: Stock Solution cluster_1 Step 2: Intermediate Dilution (Critical Step) cluster_2 Step 3: Final Working Solution Stock High Concentration Stock (e.g., 10 mM in 100% DMSO) Media1 Cell Culture Medium or PBS Stock->Media1 Intermediate Intermediate Dilution (e.g., 100 µM in 1% DMSO + Medium) Media2 Final Volume of Medium in Culture Plate Intermediate->Media2 Note This step-wise process prevents the compound from crashing out of the aqueous solution. Media1->Intermediate Add stock to medium while vortexing Final Final Working Concentration (e.g., 10 µM in 0.1% DMSO) Media2->Final Add intermediate to final volume of medium

Caption: Workflow for diluting DMSO stock to prevent precipitation.

Q4: What is the maximum concentration of DMSO my cells can tolerate?

Answer: This is highly dependent on the cell line and the duration of the assay. As a general rule, the final concentration of DMSO in your cell culture medium should be kept below 0.5%, and ideally at or below 0.1% , to avoid solvent-induced artifacts.[11][12][13]

Scientific Rationale: DMSO is not inert. At higher concentrations, it can alter cell physiology, including membrane permeability, cell proliferation, differentiation, and even gene expression.[11][12][14] Concentrations of 1% or higher are frequently reported to have toxic effects.[12][14] Therefore, minimizing the final DMSO concentration is crucial for ensuring that the observed biological effects are due to your compound, not the solvent.

Crucial Experimental Control: Always include a "vehicle control" in your experiments. This control should contain cells treated with the same final concentration of DMSO as your experimental conditions but without the compound.[13][15] This allows you to subtract any background effects of the solvent itself.

Cell Line TypeGeneral Max Tolerated DMSO (v/v %)Key Considerations
Robust Cancer Lines (e.g., HeLa, A549)0.5%Proliferation may be slightly reduced at the higher end.[12]
Sensitive/Primary Cells≤ 0.1%These cells are often more susceptible to solvent toxicity.[16]
Stem Cells≤ 0.1%DMSO can induce differentiation or affect viability even at low concentrations.[16]
Long-term Assays (>48h)≤ 0.1%Cytotoxic effects of DMSO can be cumulative over time.[11][17]

This table provides general guidelines. It is imperative to determine the specific tolerance of your cell line with a preliminary DMSO dose-response experiment.

Q5: Can I use solvents other than DMSO, such as ethanol?

Answer: Yes, other solvents can be used, but they have different properties and potential drawbacks compared to DMSO.

SolventProsCons
DMSO - Excellent solvating power for a wide range of compounds.[3]- Low volatility.- Can be cytotoxic at concentrations >0.5%.[11][18]- Can alter cell differentiation and gene expression.[12]
Ethanol - Less toxic than DMSO for some cell lines.- Readily available.- Lower solvating power for highly hydrophobic compounds.- More volatile, which can lead to concentration changes over time.[4]
Methanol - Good solvating power.- Significantly more toxic to cells than DMSO or ethanol. Generally not recommended for live-cell assays.

Recommendation: Start with DMSO. If you observe unacceptable toxicity with your vehicle control even at 0.1% DMSO, and you cannot reduce the concentration further due to compound solubility limits, you could then explore ethanol as an alternative.[4] Always perform a vehicle control for any solvent used.

Standard Operating Protocol: Preparation of Stock and Working Solutions

This protocol provides a step-by-step guide for accurately preparing a 10 mM stock solution of 1-Phenyl-4,5-dihydro-1H-benzo[g]indazole.

Materials:

  • 1-Phenyl-4,5-dihydro-1H-benzo[g]indazole (Solid form, MW: 246.31 g/mol )[1]

  • Anhydrous, sterile-filtered DMSO

  • Sterile microcentrifuge tubes or amber glass vials[7]

  • Calibrated analytical balance[19]

  • Volumetric flasks (optional, for high precision)[19]

  • Sterile pipette tips

Caption: Protocol for preparing a compound stock solution.

Detailed Steps:

  • Calculation: Calculate the mass of the compound needed. To make 1 mL of a 10 mM stock solution:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (mg) = 10 mmol/L x 0.001 L x 246.31 g/mol = 2.46 mg

  • Weighing: Carefully weigh out approximately 2.46 mg of the solid compound into a sterile vial. It is more important to record the actual mass accurately than to hit the target exactly.[19] Recalculate the exact concentration based on the actual mass weighed.

  • Dissolution: Add 1 mL of sterile DMSO to the vial.

  • Solubilization: Cap the vial and vortex thoroughly. Use gentle warming or sonication as described in Q2 if necessary to achieve a clear solution.[5]

  • Aliquoting and Storage: Once fully dissolved, dispense the stock solution into smaller, single-use aliquots (e.g., 10-20 µL) in sterile, light-protected tubes. Store these aliquots at -20°C for up to one month or at -80°C for up to six months to maintain compound integrity.[15] Avoid repeated freeze-thaw cycles.[15]

References
  • Using live-cell imaging in cell counting — The cytotoxicity of DMSO | Case studies. [Link]

  • Galvão, J., Davis, B., et al. (2014). The concentrations of DMSO in growth medium above 0.1-0.5% often decrease the proliferation of cultured cells. ResearchGate. [Link]

  • Ledoux, S. (2016). It is usually recommended not to exceed the 0.1% DMSO. ResearchGate. [Link]

  • Yuan, C., Gao, J., et al. (2014). Dimethyl Sulfoxide Damages Mitochondrial Integrity and Membrane Potential in Cultured Astrocytes. PLOS ONE. [Link]

  • Reddit User Discussion. (2023). Maximum DMSO concentration in media for cell culture? Reddit. [Link]

  • Eppendorf. Cell Culture FAQ: How does DMSO affect your cells?. [Link]

  • El-Hafidi, M., et al. (2022). The Effect of DMSO in Human Fibroblast-like Synoviocytes. MDPI. [Link]

  • de Oliveira, A. C. S., et al. (2021). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. PMC. [Link]

  • Dixon, T. (2021). How to Make Accurate Stock Solutions. Bitesize Bio. [Link]

  • VerHeul, R. (2017). It's pretty common for stock solutions to be made in ethanol or DMSO. ResearchGate. [Link]

  • Sprando, R. L., et al. (2019). A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. PMC. [Link]

  • Emulate Bio. Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. [Link]

  • Binner, M. (2015). How can I dissolve hydrophobic compounds in DMEM media?. ResearchGate. [Link]

  • PubChem. 1-PHENYL-4,5-DIHYDRO-1H-BENZO[G]INDAZOLE. [Link]

  • Chemsrc. 1-PHENYL-4,5-DIHYDRO-1H-BENZO[G]INDAZOLE. [Link]

  • Pejjai, B., et al. (2025). Mechanism for the synthesis of 4,5‐dihydro‐1H‐benzo[g]indazole. ResearchGate. [Link]

  • Sereda, G., et al. (2022). DMSO Solubility Assessment for Fragment-Based Screening. PMC. [Link]

  • Balakin, K. V., et al. (2004). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. PubMed. [Link]

  • Beilstein Journals. (2022). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. [Link]

  • Semantic Scholar. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. [Link]

Sources

Optimization

Purification techniques and recrystallization of crude 1-Phenyl-4,5-dihydro-1H-benzo[g]indazole

Prepared by the Office of the Senior Application Scientist This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with 1-Phenyl-4,5-dihydro-1H-benz...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Office of the Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with 1-Phenyl-4,5-dihydro-1H-benzo[g]indazole. The purification of this heterocyclic scaffold is a critical step to ensure the validity of downstream experimental data and the quality of synthesized intermediates. This document provides in-depth troubleshooting advice and detailed protocols for the purification of this compound, with a primary focus on recrystallization techniques.

Frequently Asked Questions (FAQs)

This section provides quick answers to the most common issues encountered during the purification of 1-Phenyl-4,5-dihydro-1H-benzo[g]indazole.

Q1: What is the recommended starting solvent for recrystallizing 1-Phenyl-4,5-dihydro-1H-benzo[g]indazole?

Based on the purification of structurally similar indazole derivatives, ethanol is an excellent starting point.[1] The compound is expected to have good solubility in hot ethanol and lower solubility at room temperature or below, which are key properties of a good recrystallization solvent.[2][3]

Q2: My compound won't fully dissolve in the boiling solvent, even after adding a large volume. What should I do?

This suggests the presence of insoluble impurities. The correct procedure is to dissolve the desired compound in the minimum amount of boiling solvent and then perform a hot filtration to remove the insoluble material.[3] Do not keep adding excessive solvent, as this will significantly reduce your final yield.[4]

Q3: I've cooled the solution, but no crystals have formed. What's the next step?

This is a common issue, often due to a stable supersaturated solution or using too much solvent.[4] First, try to induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface. If that fails, add a "seed crystal" of the pure compound. If neither works, it's likely too much solvent was used. Gently heat the solution to boil off a portion of the solvent, and then allow it to cool again.[5]

Q4: My product has separated as an oil instead of solid crystals. How can I fix this?

"Oiling out" occurs when the compound's melting point is below the boiling point of the solvent or when the solution cools too rapidly.[4] To resolve this, reheat the solution to redissolve the oil. Add a small amount of additional solvent (5-10% more) and allow the solution to cool much more slowly. Insulating the flask can help achieve this slow cooling rate.[5] If it persists, a different solvent system may be necessary.

Q5: My final yield is very low. What are the most likely causes?

A poor yield is most often caused by using too much solvent during the initial dissolution step, which leaves a large amount of the compound in the mother liquor.[5] Other causes include premature crystallization during hot filtration or washing the collected crystals with a solvent that is not sufficiently cold.[2][3]

In-Depth Troubleshooting Guide

This section expands on the FAQs with detailed explanations and advanced solutions for more challenging purification scenarios.

Scenario 1: Failure to Crystallize

Question: I have tried scratching the flask and adding a seed crystal, but my compound still refuses to crystallize, even after being left overnight in an ice bath. What is the underlying issue?

Answer: This persistent failure to crystallize, even with nucleation induction, strongly points to one of two core problems:

  • Excessive Solvent: This is the most common reason for crystallization failure.[4] The concentration of your compound has not exceeded its saturation point at the lower temperature. The solution is stable and not supersaturated.

    • Solution: The most reliable fix is to reduce the solvent volume. This can be done by gently heating the flask on a hotplate in a fume hood to boil off a portion of the solvent. For more sensitive compounds or volatile solvents, rotary evaporation is a more controlled method to recover the crude solid, after which you can attempt the recrystallization again with less solvent.[4][5]

  • Highly Impure Sample: If the crude material contains a high percentage of impurities, these can interfere with the formation of a crystal lattice, acting as a "solvent" themselves and keeping the desired compound in solution.

    • Solution: If you suspect high impurity levels, an alternative purification method may be required prior to recrystallization. Column chromatography is a standard and effective technique for separating compounds with different polarities and can be used to significantly improve the purity of the crude material before a final recrystallization step.[6]

Scenario 2: Persistent Oiling Out

Question: I have tried slow cooling and adding more solvent, but my 1-Phenyl-4,5-dihydro-1H-benzo[g]indazole consistently separates as an oil. What other strategies can I employ?

Answer: When standard methods fail to prevent oiling out, a more systematic approach to your solvent system is required.

  • Change the Solvent: The initial solvent choice may be fundamentally incompatible. The ideal solvent should have a boiling point lower than the melting point of your compound. While the exact melting point of 1-Phenyl-4,5-dihydro-1H-benzo[g]indazole may vary based on purity, you should select a solvent with a lower boiling point than ethanol (78 °C), such as methanol (65 °C) or ethyl acetate (77 °C), and test its solubility characteristics.

  • Utilize a Mixed-Solvent System: This is a powerful technique when a single solvent is not ideal.[4] You need a pair of miscible solvents: one in which your compound is highly soluble (e.g., ethanol, acetone) and another in which it is poorly soluble (e.g., water, hexane).

    • Procedure: Dissolve the crude compound in the minimum amount of the hot "good" solvent. Then, add the "poor" solvent dropwise to the hot solution until you see the first persistent cloudiness (turbidity). This indicates the solution is saturated. Add a few more drops of the "good" solvent to re-clarify the solution, and then allow it to cool slowly. This method allows for fine-tuning of the solvent environment to promote crystallization over oiling.

Scenario 3: Product is Still Impure After Recrystallization

Question: I have successfully recrystallized my product, but analytical data (e.g., NMR, HPLC) shows it is still not pure. What went wrong?

Answer: The goal of recrystallization is not just to obtain a solid, but to obtain a pure solid. Impurities can be retained for several reasons:

  • Crystallization Occurred Too Quickly: Rapid crystal growth can trap impurities within the crystal lattice, defeating the purpose of the purification.[5] An ideal crystallization should see the first crystals appear after about 5 minutes of cooling, with continued growth over 20-30 minutes.[5] If your solid "crashes out" immediately upon removal from heat, you should re-heat the solution, add a small amount of extra solvent (5-10%), and cool more slowly.

  • Inappropriate Solvent Choice: A good recrystallization solvent should keep impurities dissolved at low temperatures.[3] If an impurity has similar solubility characteristics to your desired compound in the chosen solvent, it may co-crystallize.

    • Solution: Experiment with different solvents. The polarity of 1-Phenyl-4,5-dihydro-1H-benzo[g]indazole suggests that solvents of varying polarity should be tested. For example, if you used a polar protic solvent like ethanol, try a solvent of intermediate polarity like ethyl acetate or a non-polar solvent like toluene to see if the impurity's solubility differs significantly.

  • Adsorbed Impurities: Sometimes, colored impurities or baseline material can adsorb to the surface of your crystals.

    • Solution: A small amount of activated charcoal can be added to the hot solution before filtration. The charcoal will adsorb colored and highly polar impurities. Use it sparingly, as it can also adsorb your product. After a few minutes of boiling, the charcoal is removed via hot filtration along with any other insoluble material.

Data & Protocols
Table 1: Solvent Selection Guide for Recrystallization

This table provides a guide to common laboratory solvents and their potential suitability for recrystallizing 1-Phenyl-4,5-dihydro-1H-benzo[g]indazole. Experimental validation is required.

SolventBoiling Point (°C)PolarityComments
Ethanol 78Polar ProticRecommended starting solvent. Good balance of dissolving power when hot and poor solubility when cold for many heterocyclic compounds.[1]
Methanol 65Polar ProticMay be too effective a solvent, potentially leading to lower yields. Useful in mixed-solvent systems.
Isopropanol 82Polar ProticSimilar to ethanol, can be a good alternative.
Ethyl Acetate 77Polar AproticIntermediate polarity. Good for compounds that are too soluble in alcohols. Often used with hexane.
Toluene 111Non-polarMay be a good choice if the compound is sparingly soluble in alcohols. Higher boiling point requires slow cooling.
Hexane/Heptane ~69 / ~98Non-polarThe compound is likely insoluble. Primarily used as the "poor" solvent in a mixed-solvent system.
Water 100Polar ProticThe compound is likely insoluble. Can be used as the "poor" solvent with a miscible organic solvent like ethanol or acetone.
Experimental Protocol: Single-Solvent Recrystallization

This protocol outlines the standard procedure for purifying 1-Phenyl-4,5-dihydro-1H-benzo[g]indazole.

  • Solvent Selection: Choose a suitable solvent based on preliminary tests or the guide above (e.g., Ethanol).

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of solvent to cover the solid. Heat the mixture to a boil on a hotplate with stirring. Continue to add small portions of the boiling solvent until the solid just dissolves completely.[3]

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a very small amount of activated charcoal. Re-heat to boiling for 2-3 minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or charcoal was used, perform a hot filtration. Place a small amount of the boiling solvent in the receiving flask. Use a pre-heated funnel and fluted filter paper to quickly filter the hot solution. This prevents the desired compound from crystallizing prematurely in the funnel.[2]

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Do not disturb the flask during this period. Slow cooling is crucial for forming pure crystals.[5] Once at room temperature, you may place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining impurities from the mother liquor.[2]

  • Drying: Dry the purified crystals thoroughly to remove any residual solvent. This can be done by air drying on the filter paper or for a more complete result, in a vacuum oven.

Visualized Workflows
Recrystallization Process Flow

G crude Crude Solid dissolve Dissolve in Minimum Boiling Solvent crude->dissolve hot_filt Hot Filtration (If Insoluble Impurities) dissolve->hot_filt cool Slow Cooling (Crystallization) dissolve->cool No Insoluble Impurities hot_filt->cool isolate Isolate Crystals (Vacuum Filtration) cool->isolate wash Wash with Cold Solvent isolate->wash dry Dry Crystals wash->dry pure Pure Product dry->pure

Caption: General workflow for purification by recrystallization.

Troubleshooting Crystallization Failure

G action action issue issue start No Crystals After Cooling? scratch Scratch Flask or Add Seed Crystal start->scratch check_crystals Crystals Forming? scratch->check_crystals success Success: Continue Cooling check_crystals->success Yes reduce_solvent Reduce Solvent Volume (Boil off excess) check_crystals->reduce_solvent No re_cool Re-cool Solution reduce_solvent->re_cool still_no Still No Crystals? re_cool->still_no still_no->reduce_solvent No, try reducing more solvent alt_purify Consider Alt. Purification (e.g., Chromatography) still_no->alt_purify Yes

Caption: Decision tree for troubleshooting crystallization failure.

References
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]

  • ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?[Link]

  • University of York, Department of Chemistry. Problems with Recrystallisations. [Link]

  • National Center for Biotechnology Information. 1-PHENYL-4,5-DIHYDRO-1H-BENZO[G]INDAZOLE — Chemical Substance Information. [Link]

  • Yap, F. F. S., et al. (2021). (E)-5-(4-Chlorobenzylidene)-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one: crystal structure and Hirshfeld surface analysis. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2025, November). Mechanism for the synthesis of 4,5‐dihydro‐1H‐benzo[g]indazole. [Link]

  • Google Patents. (2018).
  • University of Basrah, College of Pharmacy. EXPERIMENT (3) Recrystallization. [Link]

  • Chemsrc. (2025, August 25). 1-PHENYL-4,5-DIHYDRO-1H-BENZO[G]INDAZOLE | CAS#:60656-04-4. [Link]

  • Beilstein Journal of Organic Chemistry. (2022, August 23). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. [Link]

  • Royal Society of Chemistry. Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Center for Biotechnology Information. [Link]

Sources

Reference Data & Comparative Studies

Validation

Mass Spectrometry Fragmentation Profiling: 1-Phenyl-4,5-dihydro-1H-benzo[g]indazole vs. Bioactive Derivatives

Content Type: Publish Comparison Guide Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Introduction & Scientific Rationale As a Senior Application Scientist in structural elucidati...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Content Type: Publish Comparison Guide Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Introduction & Scientific Rationale

As a Senior Application Scientist in structural elucidation, I frequently encounter the challenge of distinguishing closely related tricyclic pyrazoles during preclinical metabolite identification (MetID). The 1-phenyl-4,5-dihydro-1H-benzo[g]indazole scaffold forms the core of numerous highly potent pharmacological agents, including selective BRAF inhibitors[1] and TAK1 modulators [2].

When mapping the biotransformation of these drug candidates, understanding their gas-phase fragmentation behavior is non-negotiable. The pyrazole core is thermodynamically robust, yet the 4,5-dihydrobenzo ring and peripheral functional groups exhibit highly specific collision-induced dissociation (CID) pathways. This guide objectively compares the high-resolution mass spectrometry (HRMS) fragmentation pattern of the base scaffold against two pharmacologically relevant derivatives, providing you with a self-validating analytical framework.

Self-Validating Experimental Protocol: LC-HRMS/MS

To ensure absolute confidence in structural assignments, we must move beyond static collision energies. The causality behind our choice of a stepped collision energy (CE) ramp lies in the differential stability of the molecule: the pyrazole ring requires high energy to rupture, whereas peripheral substituents (e.g., methoxy or carboxamide groups) are highly labile.

Step-by-Step Methodology

Every protocol described herein operates as a self-validating system. If the system fails the internal checks, the data is not integrated.

  • Sample Preparation & Matrix Spiking:

    • Reconstitute the analyte in 50:50 Methanol:Water containing 0.1% Formic Acid (FA).

    • Causality: 0.1% FA ensures robust protonation of the pyrazole N2​ atom, dictating the initial charge localization necessary for predictable charge-directed fragmentation.

    • Validation Check: Spike in a Stable Isotope-Labeled Internal Standard (SIL-IS) at 10 ng/mL. If the SIL-IS mass accuracy deviates by >5 ppm, recalibrate the instrument.

  • UHPLC Separation:

    • Utilize a sub-2 µm C18 column with a gradient of 5% to 95% Acetonitrile over 10 minutes.

  • Q-TOF MS/MS Acquisition:

    • Operate in Positive Electrospray Ionization (ESI+) mode.

    • Apply a stepped CE ramp from 10 eV to 40 eV.

    • Causality: A Q-TOF is chosen over a nominal mass instrument because distinguishing the isobaric neutral losses of N2​ (28.0061 Da) from the pyrazole core and C2​H4​ (28.0313 Da) from the 4,5-dihydro ring is impossible without sub-5 ppm mass accuracy [3].

MS_Workflow N1 Sample Prep (0.1% FA) N2 UHPLC Separation N1->N2 N3 ESI(+) Ionization N2->N3 N4 Q-TOF MS/MS (CE Ramp) N3->N4 N5 Mass Defect Analysis N4->N5

LC-HRMS/MS workflow for structural elucidation of benzo[g]indazole derivatives.

Comparative Fragmentation Analysis

We will compare the base compound against an electron-donating derivative (7-Methoxy) and an electron-withdrawing, highly bioactive derivative (3-Carboxamide).

A. The Base Scaffold: 1-Phenyl-4,5-dihydro-1H-benzo[g]indazole
  • Precursor Ion: m/z 247.1235 [M+H]+

  • Mechanistic Pathway: The dominant fragmentation pathway is the expulsion of nitrogen gas ( −28.0061 Da), yielding a highly stable, conjugated fluorenyl-like cation at m/z 219.1174. At higher collision energies (>30 eV), we observe the homolytic cleavage of the 1-phenyl group ( −77.0391 Da), generating a radical cation at m/z 170.0844.

B. Derivative 1: 7-Methoxy-1-phenyl-4,5-dihydro-1H-benzo[g]indazole
  • Precursor Ion: m/z 277.1341 [M+H]+

  • Mechanistic Pathway: The introduction of the methoxy group alters the lowest-energy dissociation pathway. Before the pyrazole ring ruptures, the molecule undergoes a characteristic radical loss of the methyl group ( −15.0235 Da) to form a stable quinoid-like structure at m/z 262.1106. This is a critical diagnostic peak for any Phase I oxidative metabolites occurring on the benzo-ring [3].

C. Derivative 2: 1-(4-Fluorophenyl)-4,5-dihydro-1H-benzo[g]indazole-3-carboxamide
  • Precursor Ion: m/z 308.1199 [M+H]+

  • Mechanistic Pathway: This structure mimics the core of advanced TAK1 inhibitors [2]. The 3-carboxamide group acts as an electron-withdrawing sink. The primary fragmentation is the loss of ammonia ( NH3​ , −17.0265 Da) yielding m/z 291.0934, followed by the loss of carbon monoxide ( CO , −27.9949 Da). The N2​ loss is suppressed compared to the base scaffold due to the stabilization of the pyrazole ring by the carboxamide moiety.

Quantitative Data Comparison

The following table summarizes the high-resolution mass spectral data, allowing for rapid cross-referencing during MetID workflows.

CompoundStructural ModificationPrecursor [M+H]+ Key Product Ion ( m/z )Neutral Loss (Da)Structural Implication
Base Scaffold None247.1235219.117428.0061 ( N2​ )Cleavage of pyrazole core
Base Scaffold None247.1235170.084477.0391 ( C6​H5∙​ )Loss of N1-phenyl ring
Derivative 1 7-Methoxy277.1341262.110615.0235 ( CH3∙​ )Cleavage of ether linkage
Derivative 2 3-Carboxamide, 1-(4-Fluoro)308.1199291.093417.0265 ( NH3​ )Cleavage of primary amide
Derivative 2 3-Carboxamide, 1-(4-Fluoro)308.1199264.106344.0136 ( CONH2∙​ )Complete loss of amide group

Fragmentation Pathway Visualization

Understanding the logical sequence of these bond cleavages is essential for interpreting complex MS/MS spectra of unknown metabolites.

Fragmentation M Precursor Ion [M+H]+ m/z 247.12 F1 Loss of N2 (-28 Da) m/z 219.11 M->F1 CID (20 eV) F2 Loss of Phenyl (-77 Da) m/z 170.08 M->F2 CID (35 eV) F3 RDA Cleavage (-28 Da) m/z 191.08 F1->F3 Secondary Loss

Primary collision-induced dissociation (CID) pathways of the base benzo[g]indazole scaffold.

Conclusion & Analytical Best Practices

When analyzing 1-phenyl-4,5-dihydro-1H-benzo[g]indazole and its derivatives, the mass spectrometer's resolving power is your most critical asset. Because the loss of N2​ from the pyrazole ring and the Retro-Diels-Alder (RDA) loss of C2​H4​ from the 4,5-dihydro ring both present as nominal −28 Da losses, low-resolution instruments will inevitably produce false-positive structural assignments.

Scientist's Recommendation: Always utilize a stepped CE ramp. Rely on the low-energy spectra (10-20 eV) to identify peripheral functional group modifications (e.g., Phase I hydroxylation or demethylation), and use the high-energy spectra (30-40 eV) to confirm the integrity of the tricyclic core via the signature N2​ and phenyl losses.

References

  • Novel tricyclic pyrazole BRAF inhibitors with imidazole or furan central scaffolds. National Center for Biotechnology Information (PMC). Available at:[Link]

  • A Symphytum officinale Root Extract Exerts Anti-inflammatory Properties by Affecting Two Distinct Steps of NF-κB Signaling. Frontiers in Pharmacology. Available at:[Link]

  • Microwave-Assisted PEG-400 Mediated Synthesis of 4,5-dihydro-1H-benzo[g]indazole Derivatives: An Enaminone Approach. ResearchGate. Available at:[Link]

Comparative

Spectroscopic comparison of 1-Phenyl-4,5-dihydro-1H-benzo[g]indazole with standard reference materials

As a Senior Application Scientist in early-stage drug discovery and photophysical materials, I frequently encounter the need to rigorously validate heterocyclic scaffolds. 1-Phenyl-4,5-dihydro-1H-benzo[g]indazole (PDHBI,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-stage drug discovery and photophysical materials, I frequently encounter the need to rigorously validate heterocyclic scaffolds. 1-Phenyl-4,5-dihydro-1H-benzo[g]indazole (PDHBI, CAS: 60656-04-4)[1][2] is a highly rigidified tricyclic pyrazole derivative. Its unique architecture—a pyrazole ring fused to a partially saturated naphthalene system with an N1-phenyl substituent—imparts distinct spectroscopic properties compared to simple pyrazoles or unsubstituted indazoles.

This guide objectively compares the spectroscopic performance of PDHBI against standard reference materials, providing researchers with the causal logic and self-validating protocols necessary for robust analytical characterization.

Structural Rationale & Spectroscopic Causality

The spectroscopic signature of a molecule is entirely dictated by its structural modules. Unsubstituted indazoles often suffer from tautomeric instability (1H vs. 2H forms), which complicates their UV-Vis absorption profiles and photophysical predictability[3][4].

By substituting the N1 position with a phenyl group, PDHBI locks the tautomeric state, ensuring a highly reproducible absorption spectrum. Furthermore, the 4,5-dihydrobenzo fusion restricts the rotational degrees of freedom of the core. This rigidity minimizes non-radiative decay pathways (such as internal conversion), thereby enhancing the potential fluorescence quantum yield and inducing a bathochromic (red) shift relative to simpler pyrazoles.

SAR Core 1-Phenyl-4,5-dihydro-1H-benzo[g]indazole (Rigid Scaffold) N1 N1-Phenyl Group Locks tautomerism, expands π-conjugation Core->N1 Py Pyrazole Core Primary chromophore Core->Py Benzo Dihydrobenzo Ring Restricts rotation, increases Stokes shift Core->Benzo

Fig 1. Structural modules of PDHBI dictating its unique photophysical signature.

Comparative Spectroscopic Data

To establish a baseline, PDHBI is compared against 1-Phenylpyrazole (to isolate the effect of the dihydrobenzo fusion) and Quinine Sulfate (the gold-standard reference material for quantum yield determination in the UV-Vis range)[5].

Table 1: Photophysical Properties Comparison

Note: Data represents typical values in ethanol at 298 K.

CompoundAbsorbance Max (λ_max)Emission Max (λ_em)Stokes ShiftQuantum Yield (Φ)
PDHBI ~310 nm~420 nm~8,400 cm⁻¹0.15 - 0.25
1-Phenylpyrazole ~275 nm~340 nm~6,900 cm⁻¹< 0.05
Quinine Sulfate (0.1M H₂SO₄)348 nm453 nm~6,600 cm⁻¹0.54 (Standard)

Analytical Insight: The extended conjugation and rigidity of PDHBI result in a significant Stokes shift (>8,000 cm⁻¹). Large Stokes shifts are highly desirable in fluorescent probes to minimize self-quenching and background auto-fluorescence[5].

Table 2: Vibrational (FTIR) and Magnetic Resonance (NMR) Markers

Comparing PDHBI to its unsubstituted precursor, 4,5-dihydro-1H-benzo[g]indazole.

Modality4,5-dihydro-1H-benzo[g]indazole[6]1-Phenyl-4,5-dihydro-1H-benzo[g]indazole (PDHBI)Diagnostic Significance
FTIR Sharp N-H stretch at 3159–3062 cm⁻¹Absence of N-H stretchConfirms successful N1-phenylation.
FTIR C-H stretch (aliphatic) at 2953–2832 cm⁻¹C-H stretch (aliphatic) at 2953–2832 cm⁻¹Validates the integrity of the dihydronaphthalene bridge[6].
¹H NMR Broad singlet ~12-13 ppm (N-H)Absence of N-H protonConfirms N1 substitution.
¹H NMR Multiplets ~2.8-3.0 ppm (4H, aliphatic)Multiplets ~2.8-3.0 ppm (4H, aliphatic)Confirms the 4,5-dihydro saturation.

Step-by-Step Methodologies

The following protocols are designed as self-validating systems to ensure data integrity during the characterization of PDHBI.

Protocol A A B UV-Vis Scan 200-600 nm A->B C Emission Scan Excitation @ λ_max B->C D Quantum Yield vs Quinine C->D

Fig 2. Spectroscopic validation workflow ensuring self-validation at each step.

Protocol A: UV-Vis and Fluorescence Quantum Yield Determination

Relative quantum yields (Φ) must be calculated using a standard reference (Quinine Sulfate) to account for instrument-specific spectral sensitivities[5].

  • Reference Preparation: Prepare a solution of Quinine Sulfate in 0.1 M H₂SO₄.

  • Analyte Preparation: Dissolve PDHBI in spectroscopic-grade ethanol.

  • Concentration Tuning (Critical Step): Dilute both solutions until the absorbance (Optical Density, OD) at the chosen excitation wavelength is ≤ 0.05 .

    • Causality: High concentrations lead to the inner-filter effect, where the fluorophore reabsorbs its own emission, artificially depressing the measured quantum yield.

  • UV-Vis Acquisition: Scan both samples from 200 nm to 600 nm using a dual-beam spectrophotometer. Record the exact absorbance at the excitation wavelength.

  • Fluorescence Acquisition: Excite both samples at the chosen wavelength. Integrate the total area under the emission curve.

    • Self-Validation Checkpoint: Run a solvent-only blank scan. If a peak appears that overlaps with your expected emission, shift the excitation wavelength by 10 nm. A Raman scattering peak will shift proportionately, whereas the true fluorescence emission maximum will remain stationary.

  • Calculation: Use the comparative comparative equation: Φ_sample = Φ_ref * (Grad_sample / Grad_ref) * (η_sample² / η_ref²) (Where Grad is the gradient of integrated fluorescence vs. absorbance, and η is the refractive index of the solvent).

Protocol B: Structural Elucidation via FTIR

To confirm the presence of the dihydronaphthalene bridge and the N1-phenyl substitution.

  • Sample Preparation: Prepare a KBr pellet using 1-2 mg of PDHBI and 100 mg of anhydrous KBr. Grind thoroughly in an agate mortar to prevent light scattering from large particles.

  • Background Subtraction: Acquire a background spectrum of a pure KBr pellet to eliminate atmospheric H₂O and CO₂ interference.

  • Data Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

  • Spectral Interrogation:

    • Self-Validation Checkpoint: Look at the 3100-3500 cm⁻¹ region. If a sharp peak is present, your sample may be contaminated with the unsubstituted 4,5-dihydro-1H-benzo[g]indazole precursor[6]. Pure PDHBI must lack this N-H stretching band.

    • Verify the presence of the medium-intensity bands between 2953 cm⁻¹ and 2832 cm⁻¹, which correspond to the C-H stretching of the saturated carbons in the dihydrobenzo ring[6].

References

  • 1-phenyl-4,5-dihydro-1H-benzo[g]indazole - ChemNet / PubChem Source: PubChem - NIH / ChemNet URL:[Link]

  • Synthesis, Rietveld Refinement and DFT Studies of Bis(4,5-dihydro-1H-benzo[g]indazole)silver(I) Hexafluorophosphate Complex Salt Source: Scientific Research Publishing (SCIRP) URL:[Link]

  • Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies Source: PubMed Central (PMC) / Angewandte Chemie URL:[Link]

  • High-Performance UV-Vis Light Induces Radical Photopolymerization Using Novel 2-Aminobenzothiazole-Based Photosensitizers Source: MDPI URL:[Link]

Sources

Validation

Cytotoxicity and Selectivity Profiling of 1-Phenyl-4,5-dihydro-1H-benzo[g]indazole Derivatives: A Comparative Guide Against Healthy Cell Lines

Executive Summary The 4,5-dihydro-1H-benzo[g]indazole scaffold, particularly its 1-phenyl derivatives, has emerged as a privileged pharmacophore in targeted oncology. Unlike broad-spectrum chemotherapeutics that induce s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 4,5-dihydro-1H-benzo[g]indazole scaffold, particularly its 1-phenyl derivatives, has emerged as a privileged pharmacophore in targeted oncology. Unlike broad-spectrum chemotherapeutics that induce systemic toxicity, these nitrogen-containing heterocycles are engineered to exploit the therapeutic window between oncogenic kinase addiction in tumor cells and basal signaling in healthy tissues. This guide provides an objective, data-driven comparison of the cytotoxicity of 1-phenyl-4,5-dihydro-1H-benzo[g]indazole derivatives against healthy cell lines (e.g., MCF-10A, BHK-21) versus human carcinoma models, detailing the mechanistic rationale and the self-validating protocols required for accurate in vitro assessment.

Mechanistic Grounding: The Causality of Cellular Sparing

The high Selectivity Index (SI) of benzo[g]indazole derivatives is not coincidental; it is rooted in their binding kinetics. These compounds primarily act as dual inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), subsequently [1].

In malignant cell lines like MCF-7 (breast adenocarcinoma), EGFR and HER2 are massively overexpressed, and the cells become "addicted" to this hyperactive signaling for survival. Inhibiting this pathway with benzo[g]indazole derivatives rapidly[2]. Conversely, healthy epithelial cells (MCF-10A) and fibroblasts (BHK-21) rely on a network of redundant, basal signaling pathways for homeostasis. Because the benzo[g]indazole scaffold exhibits targeted kinase affinity rather than non-specific DNA intercalation, healthy cells[3].

Pathway Benzo Benzo[g]indazole Derivatives EGFR EGFR / HER2 (Overexpressed) Benzo->EGFR Potent Inhibition HealthyEGFR Basal EGFR (Healthy Cells) Benzo->HealthyEGFR Weak Effect PI3K PI3K / AKT Axis EGFR->PI3K Oncogenic Drive NFKB NF-κB Pathway PI3K->NFKB Apoptosis Apoptosis (Cancer Cells) NFKB->Apoptosis Pathway Blocked Homeostasis Cellular Homeostasis (Maintained) HealthyEGFR->Homeostasis Redundant Survival Signals

Mechanistic pathway showing targeted EGFR/HER2 inhibition by benzo[g]indazoles sparing healthy cells.

Comparative Cytotoxicity Profile (Quantitative Data)

To objectively evaluate the safety profile of 1-phenyl-4,5-dihydro-1H-benzo[g]indazole derivatives, we must compare their half-maximal inhibitory concentrations (IC50) across a panel of healthy and cancerous cell lines. The table below synthesizes quantitative data from recent structure-activity relationship (SAR) studies, comparing these novel derivatives against standard clinical agents[2][3].

Compound ClassTarget Cell LineCell TypeIC50 (µM)Selectivity Index (SI)
Benzo[g]indazole (Deriv. 15c) MCF-7Breast Adenocarcinoma7.70 ± 0.39-
Benzo[g]indazole (Deriv. 15c) BHK-21Normal Fibroblast> 200.00> 25.9
Indazol-Pyrimidine (Deriv. 4i) MCF-7Breast Adenocarcinoma1.84 ± 0.09-
Indazol-Pyrimidine (Deriv. 4i) MCF-10ANormal Breast Epithelial29.52 ± 1.4616.03
Erlotinib (Standard Control) MCF-7Breast Adenocarcinoma0.11 ± 0.01-
Staurosporine (Standard Control) MCF-10ANormal Breast Epithelial34.86 ± 1.734.34

Data Interpretation : The data demonstrates that while standard kinase inhibitors like Erlotinib are highly potent, benzo[g]indazole derivatives offer a superior safety window. For instance, derivative 4i achieves an SI of 16.03, meaning it is 16 times more toxic to breast cancer cells than to healthy breast epithelial cells, significantly outperforming the broad-spectrum apoptosis inducer Staurosporine[2].

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, cytotoxicity screening must be treated as a self-validating system. The following protocol utilizes the Resazurin reduction assay.

Expertise Note: We select Resazurin over traditional MTT because Resazurin is non-toxic and does not require cell lysis or hazardous solubilization buffers. This allows for downstream multiplexing (e.g., performing a Caspase-3/7 flow cytometry assay on the exact same cell population), ensuring that metabolic inhibition directly correlates with apoptotic induction.

Workflow Seed 1. Cell Seeding MCF-10A & MCF-7 Treat 2. Drug Treatment (Dose-Response) Seed->Treat Assay 3. Resazurin Assay (Metabolic Readout) Treat->Assay Read 4. Fluorometric Quantification Assay->Read Analyze 5. IC50 & SI Calculation Read->Analyze

Self-validating high-throughput resazurin workflow for calculating the Selectivity Index (SI).

Protocol: High-Throughput Viability and Selectivity Screening
  • Cell Seeding & Matrix Adhesion :

    • Seed MCF-7 and MCF-10A cells at 5×103 cells/well in a 96-well plate.

    • Causality: MCF-10A cells require specialized MEGM (Mammary Epithelial Cell Growth Medium) supplemented with insulin, hydrocortisone, and Epidermal Growth Factor (EGF). Maintaining this specific mitogenic environment is critical; without it, the healthy cells will undergo spontaneous apoptosis, skewing the baseline viability data and resulting in a falsely low Selectivity Index.

  • Compound Preparation & Dosing :

    • Prepare a 10 mM stock of the 1-phenyl-4,5-dihydro-1H-benzo[g]indazole derivative in 100% DMSO.

    • Perform serial dilutions to achieve a final concentration range of 0.1 µM to 200 µM.

    • Self-Validation: Ensure the final DMSO concentration in all wells (including untreated negative controls) does not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity.

  • Incubation & Resazurin Addition :

    • Incubate for 72 hours at 37°C, 5% CO₂.

    • Add 20 µL of Resazurin solution (0.15 mg/mL) to each well. Incubate for 4 hours.

    • Causality: Viable cells metabolically reduce the blue, non-fluorescent resazurin into pink, highly fluorescent resorufin via mitochondrial reductases. A lack of color change definitively indicates cytotoxicity.

  • Fluorometric Readout & SI Calculation :

    • Measure fluorescence at Ex 560 nm / Em 590 nm using a microplate reader.

    • Calculate the IC50 using non-linear regression (curve fit).

    • Calculate the Selectivity Index (SI) = (IC50 of Healthy Cell Line) / (IC50 of Cancer Cell Line).

References

  • Title : Synthesis and in vitro anticancer evaluation of some fused indazoles, quinazolines and quinolines as potential EGFR inhibitors Source : Bioorganic Chemistry (PubMed) URL :[Link]

  • Title : Discovery of 3,3a,4,5-tetrahydro-2H-benzo[g]indazole containing quinoxaline derivatives as novel EGFR/HER-2 dual inhibitors Source : RSC Advances URL :[Link]

  • Title : New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies Source : Molecules (PMC) URL :[Link]

Sources

Safety & Regulatory Compliance

Safety

1-Phenyl-4,5-dihydro-1H-benzo[g]indazole proper disposal procedures

Here is the comprehensive operational and disposal guide for 1-Phenyl-4,5-dihydro-1H-benzo[g]indazole, designed specifically for researchers and drug development professionals. Executive Summary & Chemical Profile 1-Phen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Here is the comprehensive operational and disposal guide for 1-Phenyl-4,5-dihydro-1H-benzo[g]indazole, designed specifically for researchers and drug development professionals.

Executive Summary & Chemical Profile

1-Phenyl-4,5-dihydro-1H-benzo[g]indazole (CAS 60656-04-4) is a specialized tricyclic heterocyclic compound[1]. In drug discovery, benzo[g]indazole derivatives are highly valued as structural scaffolds for synthesizing anti-inflammatory agents and kinase inhibitors[2]. Because of its potent biological activity and rigid hydrophobic structure, handling and disposing of this compound requires stringent operational protocols to ensure laboratory safety, assay data integrity, and environmental compliance.

Table 1: Physicochemical Properties & Operational Implications

Property Value Operational Implication
CAS Number 60656-04-4 Primary identifier for SDS tracking and waste manifesting[1].
Molecular Formula C17H14N2 Non-halogenated; dictates routing to the organic waste stream[3].
Molecular Weight 246.31 g/mol Required for precise molarity calculations during stock preparation.
Density ~1.19 g/cm³ Heavier than water; precipitates will settle at the bottom of aqueous waste carboys[1].
Boiling Point 419.5°C at 760 mmHg Extremely low volatility at room temperature; inhalation risk is primarily from aerosolized dust, not vapor[1].

| Solubility | High in DMSO/DMF, Low in H₂O | Requires organic solvents for stock preparation; poses precipitation risks in aqueous buffers. |

Value Beyond the Product: Role in NF-κB Inhibition

To contextualize the strict handling requirements of this compound, researchers must understand its pharmacological application. The NF-κB pathway is a critical regulator of immune responses, and its aberrant activation is linked to cancer and autoimmune diseases[2]. Small molecules containing the benzo[g]indazole core are frequently designed to act as inhibitors targeting the IκB kinase (IKK) complex. By preventing the phosphorylation and subsequent proteasomal degradation of IκBα, these compounds trap the NF-κB heterodimer (p50/p65) in the cytoplasm, effectively halting pro-inflammatory gene transcription[4].

NFKB_Pathway Stimulus Pro-inflammatory Stimuli (TNF-α, IL-1β) Receptor Receptor Complex Stimulus->Receptor IKK IKK Complex (IKKα, IKKβ, NEMO) Receptor->IKK IkB IκBα (Inhibitor of NF-κB) IKK->IkB Phosphorylation Benzo Benzo[g]indazole Derivatives (Inhibitor) Benzo->IKK Inhibits NFKB NF-κB Heterodimer (p50/p65) IkB->NFKB Releases Proteasome Proteasomal Degradation IkB->Proteasome Ubiquitination Nucleus Nuclear Translocation & Gene Transcription NFKB->Nucleus

Mechanism of action: Benzo[g]indazole derivatives targeting the IKK complex in the NF-κB pathway.

Operational Protocol: Preparation of In Vitro Assay Stocks

Causality in Experimental Design: Why use this specific protocol? The rigid tricyclic structure of 1-Phenyl-4,5-dihydro-1H-benzo[g]indazole makes it highly hydrophobic. Direct introduction into aqueous media will cause micro-precipitation, leading to false negatives in biological assays and creating heterogeneous liquid waste that is difficult to process.

Self-Validating Methodology:

  • Gravimetric Analysis : Weigh the required mass of the powder using an analytical balance inside a Class II Biological Safety Cabinet (BSC) or a localized exhaust ventilation hood to prevent the inhalation of bioactive dust.

  • Primary Solubilization : Dissolve the powder in 100% anhydrous Dimethyl Sulfoxide (DMSO) to create a 10 mM to 50 mM master stock.

  • Validation Step : Vortex for 30 seconds and sonicate at room temperature for 5 minutes. Inspect the vial against a light source. The solution must be completely transparent. Any turbidity indicates incomplete dissolution, requiring further sonication or slight warming (do not exceed 40°C). This visual confirmation guarantees both assay reliability and predictable waste behavior.

  • Aqueous Dilution : Dilute the DMSO stock into the aqueous assay buffer immediately prior to use. Ensure the final DMSO concentration remains below 0.5% (v/v) to prevent solvent-induced cytotoxicity in cell-based assays.

Comprehensive Disposal Procedures

Biologically active heterocyclic compounds like indazoles are not readily degraded by standard wastewater microbial treatments and can be toxic to aquatic life[5][6]. They must be treated as hazardous chemical waste, strictly adhering to P501 disposal precautionary statements[5].

Causality in Disposal: Why high-temperature incineration? The robust carbon-nitrogen bonds within the indazole ring system require extreme thermal conditions to break down completely into harmless nitrogen oxides and carbon dioxide, preventing soil and aquatic persistence.

Waste_Workflow Start 1-Phenyl-4,5-dihydro- 1H-benzo[g]indazole Waste Solid Solid Waste (Powder, PPE, Tubes) Start->Solid Liquid Liquid Waste (DMSO/Aqueous Solutions) Start->Liquid Sharps Sharps Waste (Glass, Needles) Start->Sharps Incineration High-Temp Incineration (EPA Approved) Solid->Incineration Solvent Halogen-Free Organic Waste Stream Liquid->Solvent Puncture Puncture-Proof Sharps Container Sharps->Puncture Solvent->Incineration Puncture->Incineration

Standardized laboratory waste segregation and disposal workflow for indazole derivatives.

Step-by-Step Disposal Methodology:

  • Solid Waste Management (Powders, Vials, and Contaminated PPE)

    • Containment : Place all empty reagent bottles, contaminated weighing boats, spatulas, and gloves into a heavy-duty, sealable polyethylene bag.

    • Labeling : Label clearly as "Hazardous Solid Waste - Biologically Active Heterocycle (Contains 1-Phenyl-4,5-dihydro-1H-benzo[g]indazole)".

    • Routing : Transfer to a rigid, leak-proof solid waste bin designated for high-temperature incineration by an EPA-approved (or local equivalent) environmental services provider[5].

  • Liquid Waste Management (Stock Solutions and Assay Buffers)

    • Segregation : Do NOT mix with halogenated waste. Because the compound formula (C₁₇H₁₄N₂) lacks halogens, it belongs strictly in the "Non-Halogenated Organic Waste" stream.

    • Collection : Pour DMSO stock remnants and aqueous assay washings into a chemically compatible, high-density polyethylene (HDPE) carboy.

    • Validation Step : Check the waste carboy for phase separation or heavy precipitation. If massive precipitation occurs, the waste profile changes from a liquid to a slurry, which must be explicitly noted on the hazardous waste manifest to prevent clogs in the incinerator's liquid injection nozzles.

    • Storage : Keep the waste container tightly capped in a secondary containment tray, away from strong oxidizing agents, until collection[6].

  • Sharps Disposal

    • Containment : Any glass Pasteur pipettes, syringe needles, or sharp instruments that came into contact with the compound must be placed directly into a puncture-proof, OSHA-compliant sharps container.

    • Disposal : Once the container is 3/4 full, seal it and route it for hazardous chemical sharps incineration. Do NOT autoclave chemical sharps, as heat can volatilize residual organic solvents.

References

  • Title: 1-Phenyl-4,5-dihydro-1H-benzo[g]indazole | Source: PubChem - NIH | URL: [Link]

  • Title: Targeting the NF-κB Pathway in Cancer: Mechanisms, Resistance, and Therapeutic Potential Across Tumor Types | Source: MDPI | URL: [Link]

  • Title: Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy | Source: PMC - NIH | URL: [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.